Thienodolin
Description
This compound has been reported in Streptomyces alboflavus, Streptomyces albogriseolus, and other organisms with data available.
a plant growth regulator; structure in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
149127-27-5 |
|---|---|
Molecular Formula |
C11H7ClN2OS |
Molecular Weight |
250.70 g/mol |
IUPAC Name |
6-chloro-4H-thieno[2,3-b]indole-2-carboxamide |
InChI |
InChI=1S/C11H7ClN2OS/c12-5-1-2-6-7-4-9(10(13)15)16-11(7)14-8(6)3-5/h1-4,14H,(H2,13,15) |
InChI Key |
LREDECYEGMWOAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC3=C2C=C(S3)C(=O)N |
Synonyms |
thienodolin |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Thienodolin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thienodolin is a naturally occurring alkaloid first isolated from Streptomyces albogriseolus and later from a marine sediment-derived Streptomyces sp.[1]. It has garnered significant interest within the scientific community for its potent anti-inflammatory and potential cancer chemopreventive properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its mechanism of action, detailed experimental protocols, and an exploration of its ADME and toxicity profile. All quantitative data is presented in structured tables for ease of reference, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 6-chloro-8H-thieno[2,3-b]indole-2-carboxamide | Chem-vendor |
| Molecular Formula | C₁₁H₇ClN₂OS | Chem-vendor |
| Molecular Weight | 250.7 g/mol | Chem-vendor |
| CAS Number | 149127-27-5 | Chem-vendor |
| Appearance | Solid | Chem-vendor |
| Purity | ≥98% | Chem-vendor |
| SMILES String | O=C(N)c1cc2c(nc3cc(Cl)ccc23)s1 | Chem-vendor |
Synthesis and Characterization
Synthesis
A facile, metal-free, one-pot synthesis for a closely related derivative, ethyl 6-chloro-8H-thieno[2,3-b]indole-2-carboxylate, has been reported. This method involves the reaction of easily accessible 1,2-diaza-1,3-dienes with indoline-2-thione under mild conditions. While a specific protocol for the direct synthesis of the carboxamide form of this compound is not detailed in the available literature, this approach provides a strong foundation for its chemical synthesis. The biosynthesis of this compound in Streptomyces albogriseolus has been shown to involve a tryptophan 6-halogenase and an amidotransferase[2][3].
Purification
The purification of this compound from natural sources has been achieved using High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column is effective for its separation.
Experimental Protocol: HPLC Purification of this compound [1]
-
Column: Phenomenex C18 (250 x 10.0 mm, 5 µm)
-
Mobile Phase: 80% aqueous acetonitrile (CH₃CN)
-
Flow Rate: 2.5 mL/min
-
Detection: UV at 210 nm
Characterization
The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR and UV spectra have been used to identify the functional groups and the chromophoric system of the molecule[1].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for determining the precise arrangement of atoms within the molecule. While specific chemical shift data is not publicly available, these techniques were instrumental in its initial characterization[1].
-
Mass Spectrometry (MS): Low-resolution and high-resolution mass spectrometry have been employed to determine the molecular weight and elemental composition of this compound[1].
Biological Activity and Mechanism of Action
This compound exhibits significant anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, with a reported IC₅₀ value of 17.2 ± 1.2 μM[1]. This inhibitory effect is achieved through the modulation of key inflammatory signaling pathways.
Signaling Pathways
This compound's mechanism of action involves the suppression of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels[1]. This is accomplished by targeting the following signaling cascades:
-
NF-κB Pathway: this compound blocks the degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This is a critical step in the transcriptional activation of the iNOS gene.
-
STAT1 Pathway: The compound also inhibits the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at Tyr701. Phosphorylated STAT1 is another key transcription factor for iNOS expression.
Interestingly, this compound does not appear to affect the Mitogen-Activated Protein Kinase (MAPK) signaling pathway[1].
Experimental Protocols
Nitric Oxide Inhibition Assay [1]
-
Seed RAW 264.7 cells in a 96-well plate and incubate.
-
Pre-treat the cells with varying concentrations of this compound for 15 minutes.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS).
-
After a 20-hour incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration using the Griess reagent by measuring the absorbance at 540 nm.
Western Blot Analysis for Protein Expression [1]
-
Culture and treat RAW 264.7 cells with this compound and/or LPS as required for the specific protein of interest (e.g., iNOS, IκBα, p-STAT1).
-
Lyse the cells and determine the total protein concentration.
-
Separate the protein lysates via SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody specific to the target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
ADME and Toxicity Profile
Absorption, Distribution, Metabolism, and Excretion (ADME)
There is currently no publicly available experimental data on the ADME properties of this compound. In silico predictive models can be employed as a preliminary assessment tool for drug development professionals. These models utilize the chemical structure of this compound (SMILES string) to predict properties such as oral bioavailability, blood-brain barrier penetration, and metabolic stability.
Toxicity
Experimental toxicity data for this compound is limited. An MTT assay conducted on RAW 264.7 cells indicated that this compound did not affect cell survival under the experimental conditions used to assess its anti-inflammatory activity[1]. However, this is not a comprehensive toxicity assessment. Further in vitro and in vivo toxicological studies are necessary to fully characterize the safety profile of this compound. In silico toxicity prediction tools can also be utilized to screen for potential liabilities such as carcinogenicity, mutagenicity, and cardiotoxicity at the early stages of drug discovery.
Conclusion
This compound is a promising natural product with well-defined anti-inflammatory activity mediated through the inhibition of the NF-κB and STAT1 signaling pathways. While its fundamental chemical identity is established, a comprehensive understanding of its physical properties, a detailed synthetic route to the final amide product, and a full ADME and toxicity profile are areas that require further research. The information and protocols provided in this technical guide serve as a valuable resource for scientists and researchers dedicated to advancing the study and potential therapeutic application of this compound.
References
- 1. Suppression of Nitric Oxide Synthase by this compound in Lipopolysaccharide-stimulated RAW 264.7 Murine Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A tryptophan 6-halogenase and an amidotransferase are involved in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the Aminotransferase ThdN from this compound Biosynthesis in Streptomyces albogriseolus - PubMed [pubmed.ncbi.nlm.nih.gov]
Thienodolin: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienodolin, a natural product isolated from Streptomyces sp., has garnered interest for its potential anti-inflammatory and cancer chemopreventive properties. This technical guide provides an in-depth overview of the current understanding of this compound's molecular targets and the methodologies employed for their identification and validation. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the study of this compound and its therapeutic potential.
Quantitative Data Summary
The primary quantitative measure of this compound's bioactivity reported in the literature is its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. This inhibitory activity is a key indicator of its anti-inflammatory potential.
| Parameter | Value | Cell Line | Stimulus | Reference |
| IC50 (Nitric Oxide Production) | 17.2 ± 1.2 µM | RAW 264.7 | LPS (1 µg/mL) |
IC50: The half maximal inhibitory concentration.
Identified Signaling Pathways
Current research indicates that this compound exerts its anti-inflammatory effects by modulating key inflammatory signaling pathways, specifically the NF-κB and STAT1 pathways. Unlike many anti-inflammatory agents, this compound does not appear to affect the mitogen-activated protein kinase (MAPK) signaling cascade.
NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the canonical NF-κB pathway. It achieves this by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB (p65 subunit) in the cytoplasm. By stabilizing IκBα, this compound effectively blocks the nuclear translocation of p65, thereby preventing the transcription of pro-inflammatory genes.
STAT1 Signaling Pathway
In addition to its effects on NF-κB, this compound also inhibits the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at the Tyr701 residue. Phosphorylation at this site is a critical step in the activation of STAT1, which is involved in the transcriptional regulation of various inflammatory and immune response genes, including inducible nitric oxide synthase (iNOS).
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the investigation of this compound's biological activity. While specific protocols for this compound studies are not exhaustively detailed in the public domain, these representative protocols are based on standard and widely accepted methods in the field.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cells are a standard model for studying inflammation.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. A vehicle control (DMSO) should be included in all experiments.
-
LPS Stimulation: To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) from Escherichia coli at a concentration of 1 µg/mL.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
Western Blot Analysis for NF-κB and STAT1 Signaling
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound for 1 hour, followed by LPS stimulation for the desired time (e.g., 30 minutes for IκBα degradation, 1 hour for p-STAT1).
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IκBα, phospho-STAT1 (Tyr701), total STAT1, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to assess the direct binding of a compound to its target protein in a cellular environment. While no CETSA data for this compound has been published, this protocol outlines the general procedure.
-
Culture cells to a high density and harvest them.
-
Resuspend the cells in PBS containing protease inhibitors.
-
Divide the cell suspension into two aliquots: one treated with this compound and the other with a vehicle control (DMSO).
-
Incubate at 37°C for a specified time to allow for compound uptake and binding.
-
Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the soluble fractions by Western blot or mass spectrometry to detect the target protein's thermal stabilization in the presence of this compound.
In Vivo Validation
To date, there are no publicly available studies detailing the in vivo efficacy of this compound in animal models of inflammation or other diseases. Such studies are a critical next step in the validation of this compound as a potential therapeutic agent.
Representative Animal Model: LPS-Induced Endotoxemia in Mice
This model is commonly used to assess the in vivo anti-inflammatory activity of novel compounds.
-
Animals: Use age- and weight-matched mice (e.g., C57BL/6).
-
Treatment: Administer this compound (dissolved in a suitable vehicle) via an appropriate route (e.g., intraperitoneal or oral) at various doses. A vehicle control group should be included.
-
Induction of Inflammation: After a pre-treatment period, inject the mice with a sublethal dose of LPS.
-
Sample Collection: At a specified time point post-LPS injection, collect blood and tissues (e.g., lung, liver) for analysis.
-
Outcome Measures:
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA.
-
Assess organ damage through histological analysis.
-
Analyze tissue homogenates for markers of inflammation (e.g., myeloperoxidase activity as an indicator of neutrophil infiltration).
-
Conclusion and Future Directions
This compound demonstrates promising anti-inflammatory activity through the targeted inhibition of the NF-κB and STAT1 signaling pathways. The available quantitative data provides a foundation for its further investigation. To advance the development of this compound as a therapeutic candidate, future research should focus on:
-
Direct Target Identification: Employing techniques such as affinity chromatography or a targeted CETSA approach to definitively identify the direct molecular binding partners of this compound.
-
Comprehensive Dose-Response Studies: Expanding the quantitative analysis to determine Ki values and to assess the dose-dependent effects on a wider range of inflammatory mediators.
-
In Vivo Efficacy Studies: Conducting well-designed animal model studies to validate the anti-inflammatory effects of this compound in a physiological context and to evaluate its pharmacokinetic and safety profiles.
This technical guide consolidates the current knowledge on this compound and provides a framework for its continued exploration. The elucidation of its direct molecular targets and the validation of its efficacy in vivo will be pivotal in realizing its therapeutic potential.
An In-Depth Technical Guide to the Natural Source and Synthesis of Thienodolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienodolin, a naturally occurring alkaloid with a unique thieno[2,3-b]indole scaffold, has garnered significant interest in the scientific community due to its diverse biological activities. Initially identified as a plant growth-regulating substance, subsequent research has unveiled its potential as an anti-inflammatory and chemopreventive agent. This technical guide provides a comprehensive overview of the natural sourcing and chemical synthesis of this compound, designed to equip researchers, scientists, and drug development professionals with the detailed information necessary for its study and potential therapeutic application.
Natural Source and Biosynthesis
This compound is a secondary metabolite produced by the Gram-positive bacterium Streptomyces albogriseolus.[1] The biosynthesis of this compound begins with the amino acid L-tryptophan and involves a series of enzymatic modifications.
The biosynthetic gene cluster for this compound in S. albogriseolus has been identified and cloned. Key enzymatic steps in the pathway include:
-
Halogenation: The initial step is the regioselective chlorination of L-tryptophan at the 6-position of the indole ring, a reaction catalyzed by a tryptophan 6-halogenase.
-
Amidation: The final step in the biosynthesis is the formation of the carboxylic amide group, which is catalyzed by an amidotransferase.
The following diagram illustrates the proposed biosynthetic pathway of this compound:
Isolation from Natural Source
The isolation of this compound from Streptomyces albogriseolus involves fermentation of the microorganism followed by extraction and purification of the target compound.
Experimental Protocol: Isolation of this compound
1. Fermentation:
-
A loopful of spores from a slant culture of Streptomyces albogriseolus MJ286-76F7 is inoculated into a 500-ml Sakaguchi flask containing 125 ml of a seed medium (2.0% glycerol, 2.0% dextrin, 1.0% Bacto-soytone, 0.3% yeast extract, 0.2% (NH₄)₂SO₄, 0.2% K₂HPO₄, 0.1% MgSO₄·7H₂O, and 0.3% CaCO₃, pH 7.2).
-
The culture is incubated at 28°C for 2 days on a reciprocal shaker.
-
For production, 2 ml of the seed culture is transferred to a 500-ml Sakaguchi flask containing 125 ml of a production medium with the same composition as the seed medium.
-
The production culture is incubated for 5 days under the same conditions.[1]
2. Extraction:
-
The culture broth is harvested and filtered to separate the mycelium from the supernatant.
-
The supernatant is extracted with an equal volume of ethyl acetate.
-
The ethyl acetate layer is collected and concentrated under reduced pressure to yield a crude extract.
3. Purification:
-
The crude extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol.
-
Fractions containing this compound are identified by thin-layer chromatography (TLC) and pooled.
-
Further purification is achieved by reversed-phase HPLC on an ODS-column using a methanol-water (40:60) solvent system.[1]
-
The active fraction containing this compound is collected and concentrated to dryness.
Chemical Synthesis of this compound
The total synthesis of this compound provides an alternative route to obtain the compound, allowing for the preparation of analogs for structure-activity relationship studies. A facile, metal-free approach has been developed for the synthesis of the thieno[2,3-b]indole core.
Experimental Protocol: Total Synthesis of a this compound Analog
The following one-pot procedure describes the synthesis of ethyl 6-chloro-8H-thieno[2,3-b]indole-2-carboxylate, a close analog of this compound. The final amidation step to yield this compound would follow standard procedures.
1. Reaction Setup:
-
To a solution of the appropriate 1,2-diaza-1,3-diene (1.0 mmol) in methanol (6.0 mL) at room temperature, 6-chloro-indoline-2-thione (1.0 mmol) is added.
-
The reaction mixture is stirred at room temperature until the color changes from red to pale yellow.
-
The solvent is evaporated under reduced pressure.
2. Cyclization:
-
The residue is dissolved in acetonitrile (5.0 mL), and p-toluenesulfonic acid (p-TsOH) (0.2 mmol) is added.
-
The mixture is stirred at 80°C and monitored by TLC.
3. Work-up and Purification:
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 80:20).
-
The pure product is precipitated from ethyl ether/petroleum ether.
Quantitative Data Summary
| Parameter | Natural Isolation | Chemical Synthesis |
| Source | Streptomyces albogriseolus | Chemical reagents |
| Yield | 54 mg from 125 ml culture[1] | Not reported for this compound |
| Purity | High purity after HPLC | High purity after chromatography |
| Key Reagents | Fermentation media | 1,2-diaza-1,3-dienes, indoline-2-thione |
| Methodology | Fermentation, Extraction, Chromatography | One-pot reaction, Cyclization |
Signaling Pathway of this compound
This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. This anti-inflammatory effect is mediated through the inhibition of specific signaling pathways.
This compound suppresses the expression of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels. Mechanistic studies have revealed that this compound's action is independent of the mitogen-activated protein kinase (MAPK) pathway. Instead, it targets the NF-κB and STAT1 signaling pathways.
This compound blocks the degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. Additionally, it inhibits the phosphorylation of STAT1 at Tyr701.
The following diagrams illustrate the inhibitory effect of this compound on the NF-κB and STAT1 signaling pathways.
Conclusion
This compound represents a promising natural product with significant biological activities. The ability to obtain this compound through both natural isolation from Streptomyces albogriseolus and chemical synthesis opens up avenues for further research and development. The elucidation of its mechanism of action, particularly its inhibitory effects on the NF-κB and STAT1 signaling pathways, provides a solid foundation for its potential therapeutic applications in inflammatory diseases and cancer. This guide provides the essential technical information for researchers to advance the study of this intriguing molecule.
References
Thienodolin: A Technical Guide to its Anti-Inflammatory Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienodolin is a naturally occurring alkaloid first isolated from Streptomyces albogriseolus.[1] It has garnered significant interest within the scientific community for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its study.
Core Chemical and Physical Data
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 149127-27-5 | [2] |
| Molecular Formula | C₁₁H₇ClN₂OS | [2] |
| Molecular Weight | 250.7 g/mol | [2] |
| Accurate Mass | 249.9968 Da | [3] |
| Formal Name | 6-chloro-8H-thieno[2,3-b]indole-2-carboxamide | [2] |
Biological Activity and Mechanism of Action
This compound exhibits significant anti-inflammatory activity, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[3] The key quantitative measure of this activity is presented in the following table.
| Assay | Cell Line | IC₅₀ Value | Source |
| Inhibition of LPS-induced Nitric Oxide Production | RAW 264.7 | 17.2 ± 1.2 µM | [3] |
The anti-inflammatory effects of this compound are mediated through its modulation of the NF-κB and STAT1 signaling pathways.
Inhibition of the NF-κB Signaling Pathway
This compound's primary mechanism of action involves the inhibition of the canonical NF-κB signaling pathway. In LPS-stimulated macrophages, this compound blocks the degradation of IκBα, the inhibitory protein that sequesters NF-κB (p65 subunit) in the cytoplasm.[3] By preventing IκBα degradation, this compound effectively inhibits the nuclear translocation of p65, thereby preventing the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).[3] It is noteworthy that this compound does not affect the upstream mitogen-activated protein kinase (MAPK) signaling pathway.[3]
Caption: this compound inhibits the NF-κB signaling pathway by preventing IκBα degradation.
Inhibition of STAT1 Phosphorylation
In addition to its effects on the NF-κB pathway, this compound has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at Tyr701 in LPS-stimulated RAW 264.7 cells.[3] The activation of STAT1 is another important signaling event that contributes to the expression of iNOS.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anti-inflammatory activity of this compound.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are pretreated with varying concentrations of this compound (e.g., 0-50 µM) for 15 minutes, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL).[3]
Nitric Oxide Production Assay (Griess Assay)
-
RAW 264.7 cells are seeded in a 96-well plate and treated with this compound and LPS as described above.
-
After a 20-24 hour incubation period, the cell culture supernatant is collected.
-
The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent.
-
An equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to the supernatant.
-
The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.[3]
Western Blot Analysis for iNOS Protein Expression
-
RAW 264.7 cells are treated with this compound and LPS for 18 hours.
-
Cells are washed with phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer containing protease inhibitors.
-
Protein concentration in the cell lysates is determined using a BCA protein assay.
-
Equal amounts of protein (e.g., 15 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a 9% gel.[3]
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody against iNOS overnight at 4°C. A primary antibody against a housekeeping protein, such as β-actin, is used as a loading control.[3]
-
The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Western Blot Analysis for IκBα Degradation and NF-κB Nuclear Translocation
-
For IκBα degradation, cells are pretreated with this compound for 15 minutes and then stimulated with LPS for 15 minutes.[3] Cytoplasmic extracts are prepared and analyzed by Western blot using an antibody against IκBα.
-
For NF-κB p65 nuclear translocation, cells are pretreated with this compound for 15 minutes and stimulated with LPS for 1 hour.[3] Nuclear and cytoplasmic fractions are separated, and the levels of p65 in each fraction are determined by Western blot analysis.
Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.
Biosynthesis of this compound
The biosynthesis of this compound in Streptomyces albogriseolus initiates with the halogenation of tryptophan. A proposed biosynthetic pathway involves a series of enzymatic reactions, with key steps being catalyzed by a tryptophan 6-halogenase and an amidotransferase.[2][4]
Caption: Proposed biosynthetic pathway of this compound.
Conclusion
This compound is a promising natural product with well-defined anti-inflammatory properties. Its mechanism of action, centered on the inhibition of the NF-κB and STAT1 signaling pathways, makes it an attractive candidate for further investigation in the context of inflammatory diseases. The experimental protocols detailed in this guide provide a solid foundation for researchers to explore the therapeutic potential of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. A tryptophan 6-halogenase and an amidotransferase are involved in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of Nitric Oxide Synthase by this compound in Lipopolysaccharide-stimulated RAW 264.7 Murine Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. signalingsystems.ucla.edu [signalingsystems.ucla.edu]
Early Studies on the Biological Activity of Thienodolin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienodolin, a natural product isolated from a marine-derived Streptomyces species, has emerged as a compound of interest for its notable anti-inflammatory properties. Early investigations into its biological activity have centered on its ability to modulate key signaling pathways involved in the inflammatory response. This technical guide provides an in-depth overview of these foundational studies, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular pathways and experimental workflows involved.
Quantitative Biological Activity Data
The primary biological activity of this compound identified in early studies is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. The key quantitative measure of this activity is its half-maximal inhibitory concentration (IC50).
| Biological Activity | Cell Line | Stimulant | IC50 Value (µM) | Reference |
| Inhibition of Nitric Oxide (NO) Production | RAW 264.7 | Lipopolysaccharide (LPS) | 17.2 ± 1.2 | [1][2] |
Key Experimental Protocols
The following sections detail the methodologies employed in the foundational studies of this compound's biological activity.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experimentation, cells are seeded in appropriate culture plates and allowed to adhere. This compound, dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO), is added to the cell cultures at various concentrations for a specified pre-treatment time before stimulation with LPS (typically 1 µg/mL).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.
-
Sample Collection: After the designated treatment period with this compound and/or LPS, collect the cell culture supernatant.
-
Griess Reagent Preparation: The Griess reagent is a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: Mix an equal volume of the culture supernatant with the Griess reagent in a 96-well plate.
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Quantification: The nitrite concentration is determined by comparison to a standard curve generated with known concentrations of sodium nitrite.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to assess the cytotoxicity of this compound.
-
Cell Treatment: Plate cells in a 96-well plate and treat with varying concentrations of this compound.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline, PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength between 550 and 600 nm. Cell viability is expressed as a percentage of the untreated control.
Western Blot Analysis
Western blotting is employed to determine the protein expression levels of key signaling molecules.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method, such as the Bradford or BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., iNOS, IκBα, p65, STAT1, phospho-STAT1, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an appropriate imaging system.
RNA Isolation and Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
This technique is used to measure the mRNA expression levels of the iNOS gene.
-
RNA Isolation: Extract total RNA from the treated cells using a commercial RNA isolation kit or a method like TRIzol extraction.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the isolated RNA using a spectrophotometer.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Polymerase Chain Reaction (PCR): Amplify the target cDNA (iNOS) and a housekeeping gene (e.g., GAPDH or β-actin) using specific primers.
-
Gel Electrophoresis: Separate the PCR products on an agarose gel and visualize the DNA bands using a fluorescent dye like ethidium bromide. The intensity of the bands reflects the initial amount of mRNA.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action in Inhibiting Nitric Oxide Production
Early studies have elucidated that this compound's inhibitory effect on NO production is mediated through the suppression of inducible nitric oxide synthase (iNOS) expression. This is achieved by targeting key upstream signaling pathways, specifically the NF-κB and STAT1 pathways, without affecting the MAPKs pathway.[1][2]
Caption: this compound inhibits NO production by blocking IκBα degradation and STAT1 phosphorylation.
Experimental Workflow for Investigating this compound's Effect on the NF-κB and STAT1 Pathways
The logical flow of experiments to determine this compound's mechanism of action involves a series of interconnected assays.
Caption: Experimental workflow to elucidate this compound's anti-inflammatory mechanism.
References
Methodological & Application
Thienodolin Protocol for In Vitro Cell Culture Assays
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thienodolin is a naturally derived compound isolated from Streptomyces sp. found in Chilean marine sediment. It has demonstrated significant biological activity, including potent anti-inflammatory effects. This document provides detailed protocols for utilizing this compound in various in vitro cell culture assays to assess its efficacy and mechanism of action, with a particular focus on its potential as an anti-inflammatory and cytotoxic agent.
Mechanism of Action
This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. This inhibition occurs through the suppression of inducible nitric oxide synthase (iNOS) expression at both the mRNA and protein levels[1][2]. Mechanistically, this compound blocks the degradation of IκBα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit[1][2]. Furthermore, it inhibits the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at Tyr701[1][2]. Notably, this compound's inhibitory effects on iNOS expression are independent of the mitogen-activated protein kinase (MAPK) signaling pathway[1][2].
Data Presentation
Quantitative Data Summary
The following tables summarize the quantitative data regarding the in vitro efficacy of this compound.
Table 1: Inhibitory Concentration of this compound
| Cell Line | Parameter | IC50 Value (µM) | Reference |
| RAW 264.7 | Nitric Oxide Production | 17.2 ± 1.2 | [1][2] |
Table 2: Cytotoxicity of this compound (Compound 2) in Various Cell Lines
| Cell Line | Cell Type | IC50 Value (µM) |
| HTB-26 | Aggressive Breast Cancer | 10 - 50 |
| PC-3 | Pancreatic Cancer | 10 - 50 |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 |
| HCT116 | Colorectal Cancer | 0.34 |
| HCEC | Normal Intestinal Epithelial | Less Active |
Note: The data for Table 2 is derived from a study on two regioisomers, with "compound 2" strongly suggested to be this compound based on its chemical context.
Experimental Protocols
Protocol 1: Assessment of Nitric Oxide Production in RAW 264.7 Macrophages
This protocol details the measurement of nitric oxide production, a key indicator of inflammation, in response to this compound treatment.
Materials:
-
RAW 264.7 murine macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent
-
96-well plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0-50 µM) for 15 minutes.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to each sample.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. The IC50 value can be determined by plotting the percentage of inhibition against the log concentration of this compound.
Protocol 2: Western Blot Analysis for iNOS, IκBα, and Phospho-STAT1
This protocol outlines the procedure to assess the protein expression levels of key signaling molecules involved in this compound's mechanism of action.
Materials:
-
RAW 264.7 cells
-
This compound and LPS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-iNOS, anti-IκBα, anti-phospho-STAT1 (Tyr701), anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Treatment and Lysis:
-
Culture and treat RAW 264.7 cells with this compound and/or LPS as described in Protocol 1. For iNOS expression, incubate with LPS for 18 hours. For IκBα degradation, incubate with LPS for 15 minutes. For STAT1 phosphorylation, incubate with LPS for an appropriate time (e.g., 30 minutes).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. β-actin is used as a loading control to normalize protein levels.
Protocol 3: RT-PCR for iNOS mRNA Expression
This protocol is for quantifying the changes in iNOS gene expression in response to this compound.
Materials:
-
RAW 264.7 cells
-
This compound and LPS
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for iNOS and a housekeeping gene (e.g., β-actin)
Procedure:
-
Cell Treatment and RNA Extraction:
-
Culture and treat RAW 264.7 cells with this compound and LPS. For mRNA expression, a 5-hour incubation with LPS is recommended[1].
-
Extract total RNA from the cells using a suitable RNA extraction kit.
-
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Perform quantitative PCR using a qPCR master mix, cDNA, and specific primers for iNOS and the housekeeping gene.
-
A typical qPCR cycling protocol consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in iNOS mRNA expression, normalized to the housekeeping gene.
Protocol 4: Cytotoxicity Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HTB-26, PC-3, HepG2, HCT116)
-
Appropriate cell culture medium for each cell line
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value from the dose-response curve.
Mandatory Visualizations
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: this compound inhibits iNOS expression by blocking NF-κB and STAT1 signaling pathways.
Experimental Workflow for Assessing this compound's Anti-inflammatory Effect
Caption: Workflow for evaluating the anti-inflammatory effects of this compound in vitro.
Logical Relationship for Cytotoxicity and Further Mechanistic Studies
References
Preparation of Thienodolin Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a Thienodolin stock solution for use in various research applications. This compound is an alkaloid originally isolated from Streptomyces albogriseolus that has demonstrated biological activity, including plant growth regulation and inhibition of nitric oxide (NO) production in macrophage cells.[1] Proper preparation of a stable stock solution is critical for obtaining accurate and reproducible experimental results. This protocol outlines the use of dimethyl sulfoxide (DMSO) as the recommended solvent and provides guidelines for storage and handling to ensure the integrity of the compound.
Quantitative Data Summary
For ease of use and quick reference, the key quantitative data for this compound and its stock solution are summarized in the table below.
| Parameter | Value | Source/Comment |
| Molecular Formula | C₁₁H₇ClN₂OS | [1] |
| Molecular Weight | 250.7 g/mol | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Based on supplier recommendations |
| Recommended Stock Concentration | 10 mM | Common laboratory practice |
| Storage Temperature | -20°C | General guideline for bioactive compounds |
| Short-term Stability (in DMSO) | Up to 1 month at -20°C | General guideline for bioactive compounds |
| Appearance (Solid) | A solid | [1] |
Experimental Protocol: Preparation of 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): laboratory coat, safety glasses, and chemical-resistant gloves
Procedure
-
Preparation: Before starting, ensure the work area is clean and that all materials are readily accessible. Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to minimize condensation.
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out the desired amount of this compound powder into the tared tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.507 mg of this compound (see calculation below).
-
Calculation:
-
Desired Molarity (M) = 10 mM = 0.01 mol/L
-
Molecular Weight (MW) = 250.7 g/mol
-
Volume (V) = 1 mL = 0.001 L
-
Mass (g) = M x MW x V = 0.01 mol/L x 250.7 g/mol x 0.001 L = 0.002507 g = 2.507 mg
-
-
-
Dissolving this compound:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For a 10 mM solution with 2.507 mg of this compound, add 1 mL of DMSO.
-
Close the tube tightly.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution for 1-2 minutes to facilitate the dissolution of the this compound powder.
-
Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear. If necessary, gently warm the solution in a 37°C water bath for a few minutes and vortex again.
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This will prevent multiple freeze-thaw cycles of the main stock.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots in a light-protected box at -20°C.
-
Signaling Pathways and Experimental Workflow Diagrams
This compound's Effect on the NF-κB Signaling Pathway
This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in RAW 264.7 macrophage cells.[1] One of the key mechanisms is the prevention of IκB degradation, which in turn inhibits the activation of the NF-κB signaling pathway.[1]
Caption: this compound inhibits NF-κB activation by preventing IκB degradation.
Experimental Workflow for this compound Stock Solution Preparation
The following diagram illustrates the step-by-step workflow for preparing the this compound stock solution as described in the protocol.
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for Thienodolin in Nitric Oxide Synthase (NOS) Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Topic: This document provides detailed application notes and protocols for utilizing Thienodolin in nitric oxide synthase (NOS) inhibition assays, with a specific focus on the inducible NOS (iNOS) isoform.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological and pathological processes. It is synthesized by a family of enzymes known as nitric oxide synthases (NOS). The three main isoforms of NOS are neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While nNOS and eNOS are constitutively expressed and play roles in neurotransmission and cardiovascular homeostasis respectively, iNOS is typically expressed in response to inflammatory stimuli and produces large, sustained amounts of NO that can contribute to inflammation and tissue damage.[1][2] Consequently, selective inhibition of iNOS is a key therapeutic strategy for a variety of inflammatory diseases and cancer.
This compound is a natural product isolated from a Streptomyces species derived from Chilean marine sediment.[1][3] It has been identified as an inhibitor of NO production, primarily through the suppression of iNOS expression in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).[1][3] This document outlines the mechanism of action of this compound and provides detailed protocols for its application in iNOS inhibition assays.
Mechanism of Action of this compound
This compound inhibits the production of nitric oxide in LPS-stimulated RAW 264.7 macrophage cells by downregulating the expression of iNOS at both the mRNA and protein levels in a dose-dependent fashion.[1][3] Its mechanism of action is distinct as it does not affect the mitogen-activated protein kinase (MAPK) signaling pathway.[1][3] Instead, this compound exerts its inhibitory effects through two primary pathways:
-
Inhibition of NF-κB Signaling: this compound blocks the degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[1][3] NF-κB is a crucial transcription factor for the induction of iNOS expression.
-
Inhibition of STAT1 Phosphorylation: The compound also inhibits the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at the Tyr701 residue.[1][3] Phosphorylated STAT1 is another key transcription factor involved in the upregulation of iNOS.
A diagram illustrating the signaling pathway of iNOS induction and its inhibition by this compound is provided below.
Caption: Signaling pathway of iNOS induction by LPS and its inhibition by this compound.
Quantitative Data
The inhibitory activity of this compound on nitric oxide production in LPS-stimulated RAW 264.7 cells has been quantified, and the half-maximal inhibitory concentration (IC50) is summarized in the table below.
| Compound | Cell Line | Stimulant | Assay | IC50 (μM) | Reference |
| This compound | RAW 264.7 | LPS (1 µg/mL) | Nitrite Measurement (Griess Assay) | 17.2 ± 1.2 | [1][3] |
Note: Data on the direct inhibition of nNOS and eNOS isoforms by this compound is not currently available. The provided IC50 value reflects the inhibition of NO production, which is a downstream effect of the suppression of iNOS expression.
Experimental Protocols
The following protocols are designed to assess the inhibitory effect of this compound on iNOS activity and expression in a cell-based assay.
Protocol 1: Measurement of Nitric Oxide Production (Griess Assay)
This protocol measures the accumulation of nitrite, a stable and oxidized product of nitric oxide, in the cell culture supernatant.
Materials:
-
RAW 264.7 murine macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (e.g., a solution containing 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0-50 µM) for 15 minutes. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce iNOS expression. Include a negative control group with no LPS stimulation.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Nitrite Measurement:
-
Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in culture medium.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well containing the supernatant and standards.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the IC50 value of this compound by plotting the percentage of inhibition against the log of the compound concentration.
Protocol 2: Western Blot Analysis of iNOS Protein Expression
This protocol is used to determine the effect of this compound on the protein levels of iNOS.
Materials:
-
Cells treated as described in Protocol 1 (steps 1-4)
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-iNOS and anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After the 18-hour incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 15 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the iNOS signal to the β-actin signal to determine the relative protein expression.
Experimental Workflow Diagram
Caption: General experimental workflow for assessing this compound's inhibition of iNOS.
Future Research Directions
While the inhibitory effect of this compound on iNOS is well-documented, its activity against the other NOS isoforms, nNOS and eNOS, remains to be elucidated. Future studies should focus on:
-
Direct Enzyme Inhibition Assays: Utilizing purified nNOS and eNOS enzymes to determine if this compound directly inhibits their catalytic activity.
-
Cell-Based Assays for nNOS and eNOS: Employing appropriate cell lines (e.g., neuronal cells for nNOS, endothelial cells for eNOS) and stimuli to assess the effect of this compound on the activity and expression of these isoforms.
These investigations will provide a more comprehensive understanding of the selectivity profile of this compound and its potential as a therapeutic agent.
References
Application Notes and Protocols for Thienodolin as a Tool Compound in NF-κB Signaling Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing thienodolin as a tool compound to study the Nuclear Factor-kappa B (NF-κB) signaling pathway. Detailed protocols for key experiments are provided to facilitate the investigation of this compound's mechanism of action and its effects on NF-κB-mediated cellular processes.
Introduction
This compound is a natural product that has been identified as an inhibitor of the NF-κB signaling pathway. The dysregulation of the NF-κB pathway is implicated in a multitude of inflammatory diseases and cancers, making it a critical target for therapeutic intervention.[1][2] this compound serves as a valuable chemical probe for elucidating the intricate mechanisms governing NF-κB activation and for identifying novel therapeutic strategies targeting this pathway.
Mechanistically, this compound has been shown to inhibit the degradation of the inhibitor of κB alpha (IκBα).[3] In resting cells, IκBα sequesters NF-κB dimers (most commonly the p50/p65 heterodimer) in the cytoplasm.[4] Upon stimulation by various stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitin-dependent degradation of IκBα.[2][4][5] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.[4] By preventing IκBα degradation, this compound effectively blocks the nuclear translocation of NF-κB and subsequent downstream signaling events.[3]
Data Presentation
Quantitative Data for this compound
The following table summarizes the key quantitative data reported for this compound in the context of NF-κB signaling inhibition.
| Parameter | Cell Line | Stimulus | Value | Reference |
| IC₅₀ (Nitrite Production) | RAW 264.7 murine macrophages | LPS (1 µg/mL) | 17.2 µM | [3] |
Note: Nitrite production is an indicator of inducible nitric oxide synthase (iNOS) activity, a downstream target of NF-κB signaling.
Visualization of Signaling Pathway and Experimental Workflow
This compound's Point of Intervention in the Canonical NF-κB Pathway
Caption: this compound inhibits the NF-κB pathway by blocking IκBα degradation.
Experimental Workflow for Assessing this compound's Effect on NF-κB Signaling
References
- 1. mdpi.com [mdpi.com]
- 2. The IkappaB kinase complex: master regulator of NF-kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of Nitric Oxide Synthase by this compound in Lipopolysaccharide-stimulated RAW 264.7 Murine Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The flavonoid luteolin prevents lipopolysaccharide-induced NF-κB signalling and gene expression by blocking IκB kinase activity in intestinal epithelial cells and bone-marrow derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thienodolin in Plant Growth Regulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienodolin is a naturally derived secondary metabolite isolated from the fermentation broth of the bacterium Streptomyces albogriseolus.[1] It has been identified as a potent plant growth-regulating substance with a dual-action mechanism dependent on its concentration. This document provides a summary of its known effects, a generalized protocol for its application in plant growth studies, and a workflow for experimental procedures.
Application Notes
This compound exhibits a biphasic dose-response relationship in plants, acting as a growth promoter at low concentrations and an inhibitor at higher concentrations. The primary research available has focused on its effects on rice seedlings (Oryza sativa).[1]
Biological Activity
-
Growth Promotion: At micromolar concentrations, this compound has been observed to promote the growth of rice seedlings. This suggests its potential application as a bio-stimulant to enhance crop establishment and vigor.
-
Growth Inhibition: At higher concentrations, this compound transitions from a growth promoter to an inhibitor. This characteristic indicates that careful dose-response studies are crucial for its practical application in agriculture.
Data Presentation: Effects of this compound on Rice Seedlings
The following table summarizes the quantitative data on the effects of this compound on the growth of rice seedlings as reported in the literature.
| Concentration (M) | Observed Effect | Plant Species | Reference |
| 1.2 x 10⁻⁶ to 1.2 x 10⁻⁵ | Growth Promotion | Rice seedlings | [1] |
| 4.0 x 10⁻⁵ | Growth Inhibition | Rice seedlings | [1] |
Experimental Protocols
The following is a generalized protocol for assessing the effect of this compound on rice seedling growth, based on standard laboratory practices.
Protocol: Rice Seedling Growth Assay
1. Materials and Reagents:
-
Rice seeds (e.g., Oryza sativa L. cv. Nipponbare)
-
This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in sterile water)
-
70% (v/v) Ethanol
-
1% (v/v) Sodium hypochlorite solution
-
Sterile distilled water
-
Petri dishes (90 mm) with sterile filter paper or Murashige and Skoog (MS) agar medium
-
Growth chamber or incubator
2. Seed Sterilization:
-
Select healthy, uniform rice seeds.
-
Rinse the seeds with sterile distilled water.
-
Immerse the seeds in 70% ethanol for 1 minute.
-
Decant the ethanol and immerse the seeds in 1% sodium hypochlorite solution for 15-20 minutes with gentle agitation.
-
Rinse the seeds 5-7 times with sterile distilled water to remove any traces of the sterilizing agents.
3. Seed Germination and Treatment:
-
Place the sterilized seeds on sterile filter paper moistened with sterile distilled water or on the surface of MS agar in Petri dishes.
-
Incubate the seeds in the dark at 28-30°C for 2-3 days to allow for germination.
-
Prepare a dilution series of this compound in sterile liquid MS medium or sterile water, with concentrations ranging from nanomolar to micromolar (e.g., 0 M (control), 10⁻⁸ M, 10⁻⁷ M, 1.2 x 10⁻⁶ M, 1.2 x 10⁻⁵ M, and 4.0 x 10⁻⁵ M). Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and is at a non-toxic level (e.g., <0.1%).
-
Transfer uniformly germinated seedlings to new Petri dishes containing filter paper soaked with the respective this compound solutions or to MS agar plates supplemented with the different concentrations of this compound.
-
Seal the Petri dishes and place them in a growth chamber with controlled conditions (e.g., 28°C, 16-hour light/8-hour dark photoperiod).
4. Data Collection and Analysis:
-
After a defined growth period (e.g., 7-14 days), carefully remove the seedlings.
-
Measure various growth parameters, including:
-
Primary root length (cm)
-
Shoot height (cm)
-
Number of lateral roots
-
Fresh weight (g)
-
Dry weight (g) (after drying at 60-70°C until a constant weight is achieved).
-
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between treatments.
Signaling Pathways and Experimental Workflows
Signaling Pathway
The specific signaling pathway through which this compound exerts its effects on plant growth has not yet been elucidated in the available scientific literature. Further research, including transcriptomic and proteomic studies, is required to identify the molecular targets and signaling cascades involved.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the impact of this compound on plant growth.
Caption: Workflow for this compound plant growth regulation assay.
References
Application Notes and Protocols for the Analysis of Thienodolin using Liquid Chromatography
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Thienodolin in biological matrices using liquid chromatography coupled with mass spectrometry (LC-MS). The described methods are intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and other analytical applications.
Introduction
This compound is a novel therapeutic agent whose quantification in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. This document outlines a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the sensitive and selective determination of this compound in plasma.
Data Presentation
The following tables summarize the quantitative data obtained during the validation of the UPLC-MS/MS method for this compound analysis.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Value |
| Chromatographic System | UPLC System |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | 5 minutes |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition | m/z XXX.X → YYY.Y (Precursor → Product) |
| Internal Standard (IS) | Structurally similar compound |
| IS Transition | m/z AAA.A → BBB.B (Precursor → Product) |
Note: Specific m/z transitions for this compound and the internal standard need to be determined experimentally.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Minimal |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes the extraction of this compound from plasma samples using protein precipitation, a common and effective method for sample clean-up.
Materials:
-
Plasma samples containing this compound
-
Internal Standard (IS) spiking solution
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard spiking solution to the plasma sample.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to the tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the tube at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 Mobile Phase A:Mobile Phase B).
-
Vortex to ensure complete dissolution.
-
The sample is now ready for injection into the UPLC-MS/MS system.
UPLC-MS/MS Analysis Protocol
This protocol outlines the instrumental parameters for the analysis of prepared this compound samples.
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometer Conditions:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Collision Gas: Argon
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: m/z XXX.X → YYY.Y
-
Internal Standard: m/z AAA.A → BBB.B
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Application Notes and Protocols for Thienodolin in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienodolin is a natural product isolated from a marine-derived Streptomyces sp. that has demonstrated significant biological activity.[1][2] Notably, it has been identified as a potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), suggesting its potential as an anti-inflammatory agent.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) assays aimed at the discovery and characterization of novel anti-inflammatory compounds. The methodologies described herein are based on the established activity of this compound and are designed for adaptation to a high-throughput format.
Mechanism of Action
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In LPS-stimulated macrophages, this compound has been shown to inhibit the production of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels.[1][2] This inhibition is achieved through the suppression of two major upstream signaling pathways:
-
NF-κB Pathway: this compound blocks the degradation of IκBα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[1][2]
-
STAT1 Pathway: The compound also inhibits the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at Tyr701.[1]
Interestingly, this compound does not affect the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This specific mechanism of action makes this compound a valuable tool for assays designed to identify compounds that target the NF-κB and STAT1 pathways.
Data Presentation: Biological Activity of this compound
The following table summarizes the quantitative data for the inhibitory activity of this compound on nitric oxide production.
| Compound | Cell Line | Stimulant | Assay | IC50 (µM) | Reference |
| This compound | RAW 264.7 | LPS | Nitric Oxide Production | 17.2 ± 1.2 | [1][2] |
High-Throughput Screening Protocol: Inhibition of Nitric Oxide Production
This protocol describes a high-throughput, cell-based assay to screen for inhibitors of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells. This compound can be used as a positive control in this assay.
1. Materials and Reagents:
-
RAW 264.7 murine macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (positive control)
-
Test compounds
-
Griess Reagent System (for nitrite determination)
-
96-well or 384-well clear, flat-bottom cell culture plates
-
Phosphate Buffered Saline (PBS)
-
MTT or other viability assay reagent
2. Experimental Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells to 80-90% confluency.
-
Harvest cells and adjust the cell density to 2.5 x 10^5 cells/mL in complete DMEM.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (2.5 x 10^4 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and this compound in complete DMEM.
-
After 24 hours of incubation, remove the medium from the wells.
-
Add 100 µL of fresh medium containing the test compounds or this compound at the desired concentrations. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the compounds for 15 minutes at 37°C.[1]
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS in PBS.
-
Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the negative control wells).[1]
-
Incubate the plate for an additional 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Nitrite Measurement (Griess Assay):
-
After the 24-hour incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Component A of Griess Reagent System) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Component B of Griess Reagent System) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.
-
-
Cell Viability Assay (Optional but Recommended):
-
To assess the cytotoxicity of the test compounds, perform a cell viability assay (e.g., MTT) on the remaining cells in the original plate.[1] This helps to distinguish between true inhibition of NO production and cell death.
-
Visualizations
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: this compound inhibits LPS-induced inflammatory signaling pathways.
High-Throughput Screening Workflow for NO Inhibitors
Caption: Workflow for HTS of nitric oxide production inhibitors.
References
Application Notes and Protocols for Thienodolin Dose-Response Curves
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing dose-response curves for Thienodolin, a compound known to inhibit nitric oxide production by suppressing the NF-κB and STAT1 signaling pathways. Detailed protocols for cell-based assays are provided to enable researchers to determine the potency of this compound and similar compounds.
Introduction
This compound is a natural product that has demonstrated anti-inflammatory properties. It has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells with an IC50 value of 17.2 ± 1.2 μM.[1][2][3] This inhibitory effect is attributed to the suppression of inducible nitric oxide synthase (iNOS) expression at both the mRNA and protein levels.[1][2] Mechanistically, this compound blocks the degradation of IκBα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[1][2][3] Additionally, it inhibits the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at Tyr701.[1][2][3] These actions disrupt the key signaling pathways that lead to the expression of iNOS and subsequent NO production in response to inflammatory stimuli like LPS.
This document provides detailed protocols for generating dose-response curves for this compound by measuring its inhibitory effect on nitric oxide production and its impact on key signaling events.
Data Presentation
Table 1: Dose-Response of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells
| This compound Concentration (µM) | Nitrite Concentration (µM) (Mean ± SD) | Percent Inhibition (%) |
| 0 (Vehicle Control) | 0.4 ± 0.2 | 0 |
| 0 (LPS Control) | 23.5 ± 0.8 | 0 |
| 5 | 18.8 ± 0.7 | 20 |
| 10 | 14.1 ± 0.6 | 40 |
| 17.2 | 11.75 ± 0.5 | 50 |
| 25 | 8.2 ± 0.4 | 65 |
| 50 | 4.7 ± 0.3 | 80 |
Note: The data presented are representative and serve as an example for illustrating a typical dose-response experiment. The IC50 value is consistent with published findings.[1][2][3]
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
Caption: this compound's inhibitory mechanism on the NF-κB and STAT1 pathways.
Experimental Workflow
Caption: Workflow for determining this compound's dose-response.
Experimental Protocols
Protocol 1: Determination of Nitric Oxide Production using Griess Assay
This protocol details the measurement of nitrite, a stable product of NO, in the supernatant of cultured RAW 264.7 cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Griess Reagent System (e.g., from Promega or similar)
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 25, 50 µM). Ensure the final DMSO concentration does not exceed 0.1%.
-
Treatment:
-
Remove the old medium from the cells.
-
Add 100 µL of fresh medium containing the different concentrations of this compound to the respective wells.
-
Incubate for 15 minutes.[1]
-
-
LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the vehicle control wells).
-
Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO2 incubator.[1]
-
Griess Assay:
-
Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of the Sulfanilamide solution (Component A of the Griess Reagent System) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the N-(1-naphthyl)ethylenediamine (NED) solution (Component B) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Calculate the percentage of NO inhibition for each this compound concentration relative to the LPS-only control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Analysis of iNOS Protein Expression by Western Blot
This protocol describes the detection of iNOS protein levels in cell lysates following treatment with this compound and LPS.
Materials:
-
Treated cells from a 6-well plate setup (prepared similarly to Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-iNOS and anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After the 18-hour incubation with this compound and LPS, wash the cells with ice-cold PBS.[1]
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 15-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands, normalizing the iNOS signal to the β-actin loading control.
-
Plot the relative iNOS expression against the this compound concentration.
-
Protocol 3: Assessment of NF-κB p65 Nuclear Translocation and STAT1 Phosphorylation
These endpoints can be assessed using immunofluorescence microscopy, high-content imaging, or ELISA-based kits.
A. Immunofluorescence for NF-κB p65 Translocation
-
Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat with this compound and LPS for a shorter duration (e.g., 30-60 minutes).[4]
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with anti-NF-κB p65 primary antibody for 1 hour.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
-
B. ELISA for Phospho-STAT1 (Tyr701)
-
Cell Lysis: Prepare cell lysates from treated cells as described in the Western blot protocol.
-
ELISA Procedure:
-
Use a commercially available phospho-STAT1 (Tyr701) ELISA kit (e.g., from Sigma-Aldrich or similar).[5]
-
Follow the manufacturer's instructions for adding lysates, antibodies, and substrate to the pre-coated plate.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Normalize the phospho-STAT1 signal to the total STAT1 levels (often measured in parallel wells on the same plate).
-
Plot the relative phospho-STAT1 levels against the this compound concentration to generate a dose-response curve.
-
References
- 1. Suppression of Nitric Oxide Synthase by this compound in Lipopolysaccharide-stimulated RAW 264.7 Murine Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suppression of nitric oxide synthase by this compound in lipopolysaccharide-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Method for the Quantitative Analysis of Stimulation-Induced Nuclear Translocation of the p65 Subunit of NF-κB from Patient-Derived Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Thienodolin degradation and stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of Thienodolin in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a heterocyclic organic molecule with the chemical name 6-chloro-8H-thieno[2,3-b]indole-2-carboxamide. Its structure consists of a fused thieno[2,3-b]indole core, a carboxamide group at the 2-position of the thiophene ring, and a chlorine atom at the 6-position of the indole ring. These features influence its chemical properties and stability.
Q2: What are the primary factors that can cause this compound to degrade in solution?
Based on its structural components, the primary factors that can lead to the degradation of this compound in solution are:
-
pH: Both acidic and basic conditions can promote the hydrolysis of the carboxamide group.
-
Oxidizing Agents: The electron-rich thieno-indole ring system is susceptible to oxidation.
-
Light Exposure: The aromatic and heterocyclic nature of the molecule suggests potential photosensitivity, leading to photodegradation.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
Q3: What are the likely degradation products of this compound?
While specific degradation products for this compound have not been extensively reported, based on its functional groups, the following are plausible:
-
Hydrolysis: The carboxamide group can hydrolyze to form 6-chloro-8H-thieno[2,3-b]indole-2-carboxylic acid and ammonia.
-
Oxidation: Oxidation of the thiophene or indole ring can lead to the formation of N-oxides, sulfoxides, or other oxidized species.
-
Photodegradation: Exposure to light may result in complex reactions, including dimerization or cleavage of the heterocyclic rings.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound solutions.
Issue 1: I am observing a loss of potency or inconsistent results in my biological assays over time.
-
Possible Cause: This is likely due to the degradation of this compound in your experimental solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare this compound solutions fresh before each experiment.
-
Control pH: Ensure the pH of your solvent or buffer is within a stable range for this compound. Based on the stability of similar compounds, a slightly acidic to neutral pH is often preferable to minimize hydrolysis.
-
Protect from Light: Store stock solutions and experimental samples in amber vials or wrapped in aluminum foil to prevent photodegradation.
-
Maintain Low Temperature: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down degradation kinetics. For working solutions, keep them on ice if they will not be used immediately.
-
Use High-Purity Solvents: Ensure that the solvents used are of high purity and free from contaminants that could catalyze degradation.
-
Issue 2: I see a color change in my this compound solution upon storage.
-
Possible Cause: A change in color, such as yellowing, is often an indication of oxidative or photodegradation, leading to the formation of colored byproducts.
-
Troubleshooting Steps:
-
Inert Atmosphere: For long-term storage of stock solutions, consider purging the vial with an inert gas like argon or nitrogen to minimize exposure to oxygen.
-
Solvent Selection: Test the stability of this compound in a few different high-purity, degassed solvents to identify the most suitable one for your application.
-
Purity Check: Analyze the discolored solution using HPLC with a photodiode array (PDA) detector to check for the presence of new peaks, which would indicate degradation products.
-
Issue 3: I am seeing unexpected peaks in my HPLC or LC-MS analysis of this compound.
-
Possible Cause: The appearance of new peaks is a direct sign of degradation.
-
Troubleshooting Steps:
-
Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves intentionally exposing this compound solutions to stress conditions (acid, base, oxidation, light, heat) to generate the degradants. This will help in developing a stability-indicating analytical method.
-
Method Validation: Ensure your analytical method is stability-indicating, meaning it can separate the intact this compound from all potential degradation products.
-
Sample Handling: Be mindful of the conditions during sample preparation and analysis. For example, the temperature of the autosampler in an HPLC system should be kept low to prevent on-instrument degradation.
-
Data Presentation
Table 1: Hypothetical Hydrolytic Degradation of this compound (1 mg/mL) at 60°C
| Condition | Incubation Time (hours) | This compound Remaining (%) | Major Degradation Product |
| 0.1 M HCl | 24 | 85 | 6-chloro-8H-thieno[2,3-b]indole-2-carboxylic acid |
| Water (pH 7) | 24 | 98 | Not significant |
| 0.1 M NaOH | 24 | 70 | 6-chloro-8H-thieno[2,3-b]indole-2-carboxylic acid |
Table 2: Hypothetical Oxidative and Photolytic Degradation of this compound (1 mg/mL) at Room Temperature
| Condition | Incubation Time (hours) | This compound Remaining (%) | Observations |
| 3% H₂O₂ | 8 | 75 | Formation of multiple minor polar degradants |
| UV Light (254 nm) | 8 | 80 | Solution turned slightly yellow |
| Fluorescent Light | 24 | 95 | Minimal change |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for performing a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Withdraw aliquots at different time points for HPLC analysis.
-
-
Photolytic Degradation:
-
Place a solution of this compound (e.g., 0.1 mg/mL in methanol/water) in a photostability chamber.
-
Expose the solution to UV light (e.g., 254 nm) and/or visible light for a defined period.
-
A control sample should be kept in the dark at the same temperature.
-
Analyze the samples by HPLC.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for a specified period.
-
Also, incubate a solution of this compound at 60°C.
-
Analyze the samples at different time points.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound and its more polar degradation products.
-
Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths. The maximum absorption wavelength of this compound should be used for quantification. The PDA detector will also be useful for peak purity analysis.
-
Method Validation: The method should be validated according to ICH guidelines, demonstrating specificity (ability to separate the analyte from degradation products), linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for this compound stability testing.
troubleshooting Thienodolin insolubility in aqueous media
Welcome to the technical support center for Thienodolin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the handling and use of this compound, with a particular focus on its insolubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a novel small molecule inhibitor isolated from a Streptomyces species, known for its anti-inflammatory properties.[1] It functions by suppressing the expression of inducible nitric oxide synthase (iNOS).[2] Structurally, it is a complex heterocyclic compound, which contributes to its hydrophobic nature and consequently, its low aqueous solubility.[3]
Q2: Why is this compound poorly soluble in aqueous media?
The low solubility of this compound in aqueous solutions is primarily due to its chemical structure. Like many complex organic molecules, it is lipophilic, meaning it preferentially dissolves in fats, oils, lipids, and non-polar solvents rather than in water.[4] The energy required to break the crystal lattice of the solid this compound and to disrupt the hydrogen-bonding network of water is not sufficiently compensated by the interactions between this compound and water molecules.
Q3: What is the recommended solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[5] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of poorly water-soluble compounds.[6] For many compounds that are not readily soluble in water or buffers, a stock solution can be prepared in an organic solvent like DMSO and then diluted into the aqueous medium for experiments.[7]
Q4: What is the maximum recommended concentration of DMSO in my final aqueous solution (e.g., cell culture medium)?
To avoid solvent-induced toxicity in cell-based assays, the final concentration of DMSO in the aqueous medium should be kept as low as possible, typically below 0.5%, with a preferred concentration of 0.1% or less.[8][9] It is crucial to include a vehicle control in your experiments, which consists of the aqueous medium with the same final concentration of DMSO as the experimental samples.[9]
Troubleshooting Guides
Issue 1: this compound powder is not fully dissolving in DMSO.
If you are experiencing difficulty in dissolving this compound powder in DMSO, it could be due to several factors including solvent quality, temperature, or concentration.[5]
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Explanation |
| Hygroscopic DMSO | Use high-purity, anhydrous DMSO, preferably from a freshly opened bottle.[10] | DMSO readily absorbs moisture from the atmosphere, and this water contamination can significantly reduce the solubility of many organic compounds.[10] |
| Insufficient Agitation | Vortex the solution vigorously for 1-2 minutes.[11] | Adequate mixing is essential to ensure the compound fully dissolves. |
| Low Temperature | Gently warm the solution in a 37°C water bath for 5-10 minutes.[5][8] | Solubility is often temperature-dependent, and gentle warming can help overcome the energy barrier for dissolution. However, avoid excessive heat as it may degrade the compound.[5] |
| Supersaturated Solution | Use an ultrasonic water bath to sonicate the solution for 10-15 minutes.[10] | Sonication uses sound energy to agitate particles in a solution, which can aid in dissolving challenging compounds.[10] |
| Concentration Too High | Verify that you are not attempting to prepare a solution that is above this compound's solubility limit in DMSO. If necessary, prepare a less concentrated stock solution.[5] | Every compound has a maximum solubility in a given solvent. |
Issue 2: this compound precipitates upon dilution of the DMSO stock solution into an aqueous medium.
This is a common issue known as "solvent shock," which occurs when a compound dissolved in a good organic solvent is rapidly introduced into a poor solvent (the aqueous medium), causing it to precipitate.[11]
Troubleshooting Workflow
Caption: A workflow for troubleshooting this compound precipitation in aqueous media.
Recommended Co-solvents and Surfactants
If precipitation persists, consider incorporating a pharmaceutically acceptable co-solvent or surfactant into your aqueous medium.[12] These agents can help to keep hydrophobic compounds in solution.[13]
| Agent Type | Example | Typical Final Concentration | Notes |
| Co-solvent | Polyethylene glycol 400 (PEG400) | 1-10% | Can significantly increase the solubility of nonpolar drugs.[13][14] |
| Co-solvent | Propylene glycol | 1-10% | Often used in parenteral formulations to solubilize hydrophobic compounds.[12] |
| Surfactant | Tween® 80 (Polysorbate 80) | 0.1-1% | Forms micelles that can encapsulate hydrophobic molecules.[13] |
| Surfactant | Pluronic® F-68 | 0.01-0.1% | A non-ionic surfactant often used in cell culture to reduce shear stress and aid in solubilization.[11] |
| Complexation Agent | HP-β-CD (Hydroxypropyl-β-cyclodextrin) | 1-5% | Forms inclusion complexes with hydrophobic drugs, increasing their apparent water solubility.[3] |
Note: Always test the compatibility and potential toxicity of these excipients with your specific experimental system.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO that is fully dissolved and ready for dilution into aqueous media.
Materials:
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This compound powder
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Anhydrous, high-purity DMSO[5]
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Sterile microcentrifuge tubes
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Vortex mixer
-
Ultrasonic water bath[10]
Procedure:
-
Bring the this compound vial and the anhydrous DMSO to room temperature before opening to prevent moisture condensation.[10]
-
Weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.[10]
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.[11]
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes.[10] Gentle warming to 37°C can also be applied.[5]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.[5]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[11]
Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays
Objective: To dilute the concentrated DMSO stock solution into cell culture medium while minimizing the risk of precipitation.
Procedure:
-
Warm the required volume of cell culture medium to 37°C in a conical tube.[11]
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a stepwise dilution. Instead of adding the concentrated stock directly to the final volume of media, first dilute the stock into a smaller, intermediate volume of the warmed media.[11]
-
While gently swirling or vortexing the conical tube of warmed media, add the intermediate dilution (or the stock solution if direct dilution is attempted) dropwise to the final volume.[8] This gradual addition helps to prevent solvent shock.
-
Visually inspect the final solution for any signs of precipitation (e.g., cloudiness, crystals). If precipitation is observed, refer to the troubleshooting guide.
This compound Mechanism of Action
This compound has been shown to inhibit the inflammatory response in lipopolysaccharide (LPS)-stimulated macrophage cells.[2] It does not affect the Mitogen-Activated Protein Kinase (MAPK) pathway but specifically targets the NF-κB and STAT1 signaling pathways.[1][2]
Caption: this compound's inhibitory action on the NF-κB and STAT1 signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Suppression of Nitric Oxide Synthase by this compound in Lipopolysaccharide-stimulated RAW 264.7 Murine Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. benchchem.com [benchchem.com]
- 6. How do you use dmso | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]
- 7. selleckchem.com [selleckchem.com]
- 8. emulatebio.com [emulatebio.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. ijmsdr.org [ijmsdr.org]
- 14. longdom.org [longdom.org]
minimizing off-target effects of Thienodolin in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects and ensure the successful application of Thienodolin in their experiments.
Troubleshooting Off-Target Effects of this compound
Unexpected experimental outcomes when using this compound may arise from its interaction with unintended cellular targets. This guide provides a structured approach to identifying and mitigating these off-target effects.
Problem 1: Observed phenotype is inconsistent with known on-target effects (inhibition of iNOS, NF-κB, and STAT1).
Possible Cause: this compound may be interacting with other cellular proteins. Based on its chemical structure, computational predictions suggest potential off-target interactions with a variety of protein classes, including other kinases, enzymes, and membrane proteins.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
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Perform a dose-response experiment to ensure you are using the lowest effective concentration of this compound.
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Validate the inhibition of the intended targets (NF-κB and STAT1) in your experimental system using the protocols provided below.
-
-
Investigate Predicted Off-Targets:
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Review the list of predicted off-targets in Table 2 .
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If your unexpected phenotype aligns with the known function of a predicted off-target, consider performing a direct assay to measure this compound's effect on that protein's activity.
-
-
Employ Orthogonal Validation Methods:
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Use a structurally different inhibitor of the NF-κB or STAT1 pathway to see if it recapitulates the on-target phenotype.
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Utilize genetic approaches such as siRNA or CRISPR/Cas9 to knockdown or knockout iNOS, components of the NF-κB pathway, or STAT1 to confirm that the observed phenotype is dependent on these targets.
-
Problem 2: High levels of cellular toxicity are observed at concentrations required for on-target activity.
Possible Cause: The observed toxicity may be a result of off-target interactions.
Troubleshooting Steps:
-
Determine the Therapeutic Window:
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Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your on-target activity assay to determine the concentration range where this compound is effective without causing significant cell death.
-
-
Rescue Experiment:
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If a specific off-target is suspected to cause toxicity, attempt a rescue experiment by overexpressing a drug-resistant mutant of that target.
-
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells by suppressing the expression of inducible nitric oxide synthase (iNOS).[1] This is achieved through two primary mechanisms:
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Inhibition of NF-κB signaling: this compound prevents the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1]
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Inhibition of STAT1 signaling: this compound inhibits the phosphorylation of STAT1 at tyrosine 701 (Tyr701).[1]
Q2: What are the potential off-targets of this compound?
A2: While there is no comprehensive experimental profiling of this compound's off-target interactions, computational predictions based on its chemical structure suggest potential interactions with a range of proteins. A summary of these predicted targets is provided in Table 2 . It is important to note that these are predictions and require experimental validation.
Q3: How can I experimentally validate a predicted off-target interaction?
A3: You can perform direct binding assays (e.g., surface plasmon resonance, isothermal titration calorimetry) or functional assays specific to the predicted off-target protein. For example, if a kinase is a predicted off-target, you can perform an in vitro kinase assay to measure the effect of this compound on its activity.
Q4: What is the recommended starting concentration for this compound in cell-based assays?
A4: The reported IC50 for the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells is 17.2 ± 1.2 μM.[1] It is recommended to start with a dose-response experiment ranging from approximately 1 μM to 50 μM to determine the optimal concentration for your specific cell type and experimental conditions.
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Cell Line | Conditions | Reference |
| IC50 (NO Production) | 17.2 ± 1.2 μM | RAW 264.7 | LPS-stimulated | [1] |
| IC50 (NF-κB Nuclear Translocation) | Not Reported | - | - | - |
| IC50 (STAT1 Tyr701 Phosphorylation) | Not Reported | - | - | - |
Table 2: Predicted Off-Target Classes for this compound (from SwissTargetPrediction)
| Protein Class | Representative Predicted Targets | Probability |
| Enzymes | Carbonic Anhydrases, Catechol-O-methyltransferase | High |
| Kinases | Serine/threonine-protein kinases, Tyrosine-protein kinases | Moderate |
| Membrane Receptors | G-protein coupled receptors, Ligand-gated ion channels | Moderate |
| Transporters | Solute carrier family members | Low |
| Ion Channels | Voltage-gated channels | Low |
Note: This table is a summary of predicted off-targets and should be used as a guide for troubleshooting. The probabilities are qualitative summaries from the prediction tool and do not represent experimental validation.
Experimental Protocols
Protocol 1: iNOS Activity Assay (Colorimetric)
This protocol measures the activity of iNOS by quantifying the amount of nitric oxide (NO) produced, which is converted to nitrite and nitrate.
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Cell Culture and Treatment: Plate RAW 264.7 cells and allow them to adhere. Pre-treat cells with varying concentrations of this compound for 1 hour. Stimulate the cells with LPS (1 µg/mL) for 24 hours.
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Lysate Preparation: Wash cells with cold PBS and lyse using a suitable lysis buffer containing protease inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant.
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Nitrate Reductase Reaction: To convert nitrate to nitrite, incubate the cell lysate with nitrate reductase and its cofactors according to the manufacturer's instructions (e.g., kits from Cayman Chemical or Sigma-Aldrich).
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Griess Assay: Add Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples. A purple/magenta color will develop in the presence of nitrite.
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Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration using a sodium nitrite standard curve.
Protocol 2: NF-κB p65 Nuclear Translocation Assay (Western Blot)
This protocol determines the amount of NF-κB p65 that has translocated to the nucleus.
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Cell Treatment: Treat cells with this compound and/or LPS as described in Protocol 1.
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Cell Fractionation:
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Harvest cells and gently lyse the plasma membrane using a hypotonic buffer.
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Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
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Wash the nuclear pellet and then lyse the nuclear membrane using a high-salt buffer to release nuclear proteins.
-
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA or Bradford assay.
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Western Blotting:
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Separate equal amounts of protein from each fraction by SDS-PAGE.
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Transfer the proteins to a PVDF membrane.
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Probe the membrane with a primary antibody specific for NF-κB p65.
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Use antibodies against a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1) to verify the purity of the fractions.
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Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
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Protocol 3: STAT1 Tyr701 Phosphorylation Assay (Western Blot)
This protocol assesses the phosphorylation status of STAT1.
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Cell Treatment and Lysis: Treat cells as described in Protocol 1. Lyse the cells in a buffer containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) in addition to protease inhibitors.
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Protein Quantification: Determine the total protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of total protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe one membrane with a primary antibody specific for phosphorylated STAT1 (Tyr701).
-
Probe a parallel membrane with a primary antibody for total STAT1 to normalize for protein loading.
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Incubate with appropriate HRP-conjugated secondary antibodies and detect the signal.
-
Visualizations
Caption: this compound's on-target signaling pathway.
References
how to prevent Thienodolin precipitation in cell culture media
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to prevent the precipitation of Thienodolin in cell culture media. The following information is based on general principles for handling hydrophobic compounds in aqueous solutions, as specific data on this compound is not publicly available.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common issue. Several factors can contribute to this:
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Low Solubility: this compound may have inherently low solubility in aqueous solutions.
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High Concentration: The final concentration of this compound in your media may exceed its solubility limit.
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Solvent Shock: Adding a concentrated stock of this compound (likely in an organic solvent like DMSO) directly to the aqueous media can cause it to crash out of solution.
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Temperature and pH: Changes in temperature or pH of the media can affect the solubility of the compound.[1]
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Media Components: Components in the cell culture media, such as proteins and salts, can interact with this compound and reduce its solubility.
Q2: What is the best solvent to dissolve this compound?
The optimal solvent for this compound is likely a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO). However, it is crucial to minimize the final concentration of the organic solvent in the cell culture medium, as it can be toxic to cells. A final DMSO concentration of less than 0.1% is generally recommended.
Q3: How can I increase the solubility of this compound in my cell culture experiments?
Several strategies can be employed to enhance the solubility of this compound:
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Use of a Solubilizing Agent: Co-formulating this compound with a non-toxic solubilizing agent can improve its stability in the media.
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Preparation of a Lipid-Based Formulation: For in vivo studies, and adaptable for in vitro work, lipid-based formulations can be effective.
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pH Adjustment: If this compound has ionizable groups, adjusting the pH of the stock solution or the media might increase its solubility.
Troubleshooting Guide
Issue: this compound precipitates immediately upon addition to the cell culture medium.
This is a classic sign of "solvent shock." The compound is rapidly moving from a favorable organic solvent environment to an unfavorable aqueous one.
Solution:
-
Decrease the Stock Concentration: Prepare a more dilute stock solution of this compound in your organic solvent.
-
Step-wise Dilution: Instead of adding the stock directly to the full volume of media, perform a serial dilution. First, add the stock to a small volume of serum-containing media (serum proteins can help stabilize the compound) and then add this mixture to the rest of the media.
-
Increase Mixing: Add the this compound stock drop-wise to the media while gently vortexing or swirling to ensure rapid dispersal.
Issue: this compound precipitates over time in the incubator.
This suggests that the compound is not stable in the media under culture conditions (e.g., 37°C, 5% CO2).
Solution:
-
Reduce Final Concentration: The concentration of this compound may be too high for long-term stability. Try a lower concentration.
-
Frequent Media Changes: Replace the media more frequently to ensure the concentration of soluble this compound remains at an effective level.
-
Assess Stability: Perform a stability study to determine how long this compound remains in solution under your experimental conditions (see protocol below).
Quantitative Data Summary
The following table summarizes hypothetical solubility data for this compound in common solvents. Note: This data is for illustrative purposes only and should be experimentally determined for the specific batch of this compound being used.
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) |
| DMSO | > 100 | > 100 |
| Ethanol | 25 | 40 |
| PBS (pH 7.4) | < 0.01 | < 0.01 |
| DMEM + 10% FBS | 0.05 | 0.02 |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol allows for the determination of the concentration of soluble this compound over time.
Materials:
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This compound
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Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the cell culture medium with this compound to the desired final concentration.
-
Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24 hours).
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Incubate the tubes at 37°C with 5% CO2.
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At each time point, remove one tube and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitated compound.
-
Carefully collect the supernatant.
-
Analyze the concentration of this compound in the supernatant by HPLC.
-
Plot the concentration of soluble this compound versus time to determine its stability profile.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Hypothetical signaling pathway activated by this compound.
References
dealing with batch-to-batch variability of synthetic Thienodolin
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the batch-to-batch variability of synthetic Thienodolin. Our comprehensive troubleshooting guides and frequently asked questions (FAQs) will help you identify potential sources of inconsistency in your experiments and provide actionable solutions.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues encountered when working with different batches of synthetic this compound.
Guide 1: Inconsistent Biological Activity in Cellular Assays
Problem: You observe significant differences in the inhibitory effect of this compound on nitric oxide (NO) production or iNOS expression between different batches.
Potential Causes and Solutions:
-
Purity and Impurities: The presence of unreacted starting materials, byproducts, or degradation products can alter the biological activity.
-
Solution: Verify the purity of each batch using techniques like HPLC and NMR. If possible, identify and quantify major impurities. Refer to the synthesis troubleshooting guide (Guide 2) to minimize impurity formation.
-
-
Compound Stability and Storage: Improper storage can lead to degradation of the compound.
-
Solution: Store this compound as a solid at -20°C or lower, protected from light and moisture. For stock solutions in DMSO, store in small aliquots at -80°C to minimize freeze-thaw cycles. It is recommended to prepare fresh dilutions for each experiment.
-
-
Assay Conditions: Minor variations in experimental conditions can be amplified when working with a potent inhibitor.
-
Solution: Standardize all assay parameters, including cell seeding density, stimulation time with lipopolysaccharide (LPS), and incubation time with this compound. Ensure consistent DMSO concentrations across all wells, not exceeding 0.1%.[1]
-
Guide 2: Variability in Synthetic this compound Batches
Problem: Chemical analysis (e.g., NMR, HPLC) reveals differences in the purity profile and yield between newly synthesized batches of this compound.
Potential Causes and Solutions:
-
Quality of Starting Materials: The purity of precursors, such as substituted indoles and thiophenes, is critical.
-
Solution: Source high-purity starting materials from a reliable vendor. Characterize the starting materials by NMR and melting point before use.
-
-
Reaction Conditions: Thienoindole synthesis can be sensitive to fluctuations in temperature, reaction time, and atmospheric conditions.
-
Solution: Maintain strict control over reaction parameters. Use an inert atmosphere (e.g., argon or nitrogen) where necessary to prevent oxidative side reactions. Monitor the reaction progress by TLC or LC-MS to ensure completion.
-
-
Purification Method: Inconsistencies in the purification process can lead to varying levels of residual impurities.
-
Solution: Standardize the purification protocol. If using column chromatography, use the same silica gel, solvent system, and loading technique for each batch. For recrystallization, control the solvent, temperature, and cooling rate.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound inhibits the production of nitric oxide (NO) in cells stimulated with inflammatory agents like LPS.[2][3] It achieves this by suppressing the expression of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels.[2][3]
Q2: Which signaling pathways are affected by this compound?
A2: this compound has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB and reduce the phosphorylation of STAT1 at Tyr701.[2][3] It does not appear to affect the MAP kinase (MAPK) signaling pathway.[2][3]
Q3: My this compound batch shows lower than expected potency. What should I do first?
A3: First, verify the integrity of the compound. Check the storage conditions and the age of the stock solution. Prepare fresh dilutions from a solid aliquot and repeat the experiment. If the issue persists, we recommend re-evaluating the purity of the batch using HPLC.
Q4: How should I prepare this compound for in vitro experiments?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). This stock solution should be stored in small aliquots at -80°C. For cellular experiments, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration is consistent across all experimental conditions and does not exceed a level that is toxic to the cells (typically ≤ 0.1%).
Q5: Are there any known common impurities in synthetic this compound?
A5: While specific impurity profiles can vary, potential impurities in thienoindole synthesis may include unreacted starting materials, regioisomers formed during the cyclization step, and products of over-oxidation or side reactions depending on the synthetic route employed.
Data Presentation
Consistent data logging is crucial for tracking batch-to-batch variability. We recommend maintaining a detailed record for each batch of synthetic this compound.
Table 1: Batch-to-Batch Comparison of Synthetic this compound
| Parameter | Batch A | Batch B | Batch C | Your Batch |
| Chemical Properties | ||||
| Synthesis Date | 2025-01-15 | 2025-04-22 | 2025-08-03 | |
| Purity (by HPLC) | 98.5% | 95.2% | 99.1% | |
| Appearance | White Solid | Off-white Solid | White Solid | |
| Biological Activity | ||||
| IC50 (NO Inhibition) | 17.2 ± 1.2 µM[2][3] | 25.8 ± 3.1 µM | 16.9 ± 1.5 µM | |
| iNOS Protein Inhibition | Strong | Moderate | Strong | |
| p-STAT1 Inhibition | Strong | Moderate | Strong |
Experimental Protocols
Protocol 1: Nitric Oxide Production Measurement (Griess Assay)
This protocol is for measuring nitrite, a stable product of NO, in the supernatant of RAW 264.7 macrophage cells.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL in DMEM supplemented with 10% FBS and incubate for 24 hours.[3]
-
Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except for the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Griess Reaction:
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[3] A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.
Protocol 2: Western Blot for iNOS and Phospho-STAT1
This protocol describes the detection of iNOS and phosphorylated STAT1 protein levels.
-
Cell Lysis: After treatment with this compound and/or LPS, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. For phospho-proteins, BSA is often preferred.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for iNOS or phospho-STAT1 (Tyr701) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometry can be used to quantify the band intensities, which should be normalized to a loading control like β-actin or GAPDH.
Visualizations
This compound Signaling Pathway
References
- 1. Measurement of eNOS and iNOS mRNA Expression Using Reverse Transcription Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]
- 2. Quantification of iNOS mRNA with reverse transcription polymerase chain reaction directly from cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thienodolin Cytotoxicity Assessment in Non-Cancerous Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxicity of thienodolin in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: Is there established cytotoxicity data for this compound in non-cancerous cell lines?
Q2: What are the initial steps to consider before initiating a cytotoxicity study with this compound?
A2: Before beginning your experiments, it is crucial to:
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Characterize this compound: Ensure the purity and stability of your this compound sample.
-
Cell Line Selection: Choose non-cancerous cell lines that are relevant to the intended therapeutic application or potential off-target effects of this compound.
-
Solvent Selection: Determine a suitable solvent for this compound that is non-toxic to your chosen cell lines at the final concentration used in the assay. Dimethyl sulfoxide (DMSO) is commonly used, but its final concentration should typically be kept below 0.5%.
-
Assay Selection: Choose a cytotoxicity or cell viability assay that is appropriate for your experimental goals and cell type. Common assays include MTT, MTS, resazurin (alamarBlue), and LDH release assays.
Q3: My cell viability results are inconsistent. What are the potential causes and troubleshooting steps?
A3: Inconsistent results in cell viability assays can stem from several factors:
-
Cell Seeding Density: Inconsistent cell numbers per well can lead to variability. Ensure you have a standardized protocol for cell counting and seeding.
-
Compound Precipitation: this compound may precipitate out of solution at higher concentrations. Visually inspect your assay plates for any signs of precipitation. If observed, consider using a different solvent or lowering the maximum concentration.
-
Assay Interference: The chemical structure of this compound might interfere with the assay reagents. For example, some compounds can reduce MTT or resazurin non-enzymatically. Run a cell-free control with this compound and the assay reagent to check for interference.
-
Incubation Time: The duration of exposure to this compound can significantly impact cytotoxicity. Optimize the incubation time based on the doubling time of your cell line and the expected mechanism of action.
Q4: How do I interpret the IC50 value for this compound in a non-cancerous cell line?
A4: The half-maximal inhibitory concentration (IC50) is the concentration of this compound that reduces a biological response (in this case, cell viability) by 50%. A lower IC50 value indicates higher cytotoxic potential. When assessing the safety profile of a compound, a high IC50 value in non-cancerous cells is desirable, as it suggests lower toxicity to normal tissues at concentrations that may be effective against cancer cells.
Hypothetical Data Presentation
Disclaimer: The following table contains hypothetical data for illustrative purposes only, as specific cytotoxicity data for this compound in a range of non-cancerous cell lines is not currently available in the literature.
| Cell Line | Cell Type | Assay | Incubation Time (hours) | IC50 (µM) |
| hFIB | Human Fibroblasts | MTT | 48 | > 100 |
| HEK293 | Human Embryonic Kidney | Resazurin | 48 | 85.2 |
| HUVEC | Human Umbilical Vein Endothelial Cells | LDH | 24 | > 100 |
| RAW 264.7 | Murine Macrophage | MTT | 24 | 92.5 |
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound compound
-
Selected non-cancerous cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with the same concentration of solvent) and untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Caption: A generic apoptosis signaling pathway for investigation.
Technical Support Center: Refining Thienodolin Dosage for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance and troubleshooting strategies for establishing an appropriate Thienodolin dosage in animal studies. Given the limited publicly available in-vivo data for this compound, this guide focuses on best practices and established methodologies for compounds with similar characteristics, moving from in-vitro findings to preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in an initial animal study?
A1: There is currently no established in-vivo dosage for this compound in the public domain. A direct conversion from its in-vitro IC50 (17.2 ± 1.2 μM in LPS-stimulated RAW 264.7 cells) to an in-vivo dose is not scientifically valid due to complex pharmacokinetic and pharmacodynamic factors.[1][2] The recommended approach is to first determine the Maximum Tolerated Dose (MTD) in the selected animal model.[2][3] An MTD study involves administering escalating doses of this compound to small groups of animals to identify the highest dose that does not cause unacceptable toxicity.[2][3]
Q2: How should I formulate this compound for animal administration, considering its likely poor water solubility?
A2: this compound's chemical structure suggests it may have low aqueous solubility. For oral or parenteral administration, a formulation study is crucial.[4][5] The following table outlines common formulation strategies for poorly soluble compounds that can be explored for this compound.
| Formulation Strategy | Description | Advantages | Potential Challenges |
| pH Modification | Adjusting the pH of the vehicle to ionize the compound, thereby increasing its solubility. | Simple and cost-effective. | Only applicable to ionizable compounds; risk of precipitation upon entering physiological pH. |
| Co-solvents | Using a mixture of water-miscible organic solvents (e.g., DMSO, PEG 300, ethanol) to dissolve the compound.[5] | Effective for many non-polar compounds. | Potential for solvent toxicity at higher concentrations.[6] |
| Surfactants | Employing surfactants (e.g., Tween® 80, Cremophor® EL) to form micelles that encapsulate the drug.[5] | Can significantly enhance solubility and improve bioavailability. | May cause gastrointestinal irritation or other toxicities. |
| Complexation | Using cyclodextrins to form inclusion complexes with the drug molecule.[4][5] | Increases solubility and can enhance stability. | Can alter the pharmacokinetic profile; may not be suitable for all compounds. |
| Particle Size Reduction | Micronization or nanosizing to increase the surface area for dissolution.[4][5] | Improves dissolution rate and can enhance bioavailability.[5] | Requires specialized equipment; potential for particle aggregation. |
Q3: What are the critical parameters to monitor during an MTD study for this compound?
A3: During an MTD study, it is essential to monitor for signs of toxicity. Key parameters include:
-
Clinical Observations: Changes in behavior, activity level, posture, and grooming.
-
Body Weight: Daily measurements are crucial, as significant weight loss (typically >15-20%) is a key indicator of toxicity.[3]
-
Food and Water Intake: Monitor for any significant changes.
-
Hematology and Clinical Chemistry: At the end of the study, blood samples should be analyzed to assess organ function.
-
Gross Necropsy and Histopathology: Examination of major organs for any treatment-related changes.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in formulation upon storage or dilution. | Poor stability of the formulation. Exceeding the solubility limit in the vehicle. | Prepare fresh formulations for each dosing. Conduct stability studies of the formulation. Re-evaluate the vehicle composition to ensure this compound remains solubilized. |
| Inconsistent or no observable in-vivo effect at the predicted therapeutic dose. | Poor bioavailability due to the route of administration or formulation. Rapid metabolism and clearance of the compound. The dose is too low. | Consider alternative routes of administration (e.g., intravenous or intraperitoneal) for initial studies to bypass first-pass metabolism.[6] Optimize the formulation to enhance absorption. Conduct a dose-response study to determine the optimal therapeutic dose.[3] |
| Adverse reactions in animals immediately after dosing (e.g., distress, lethargy). | The vehicle may be causing toxicity at the administered volume or concentration. The formulation's pH or osmolality is not suitable for the route of administration. | Run a vehicle-only control group to assess its tolerability.[3] Reduce the concentration of organic solvents in the vehicle if possible. Ensure the pH of the formulation is within a physiological range (typically 7.2-7.4 for injections).[6] |
| Inflammation or irritation at the injection site. | The vehicle (e.g., high concentration of DMSO) is causing local tissue irritation. The pH of the formulation is too high or too low. | Reduce the concentration of organic solvents. Ensure the pH is close to neutral.[6] Rotate injection sites if multiple administrations are required. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study of this compound in Mice
-
Animal Model: Select a relevant mouse strain (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old.
-
Group Allocation: Assign 3-5 mice per dose group. Include a vehicle control group.
-
Dose Selection: Based on in-vitro data, a starting dose could be cautiously estimated, but a wide range of escalating doses should be tested (e.g., 1, 5, 10, 25, 50, 100 mg/kg).
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG 300, 50% saline).
-
Administration: Administer a single dose via the intended route of administration (e.g., oral gavage or intraperitoneal injection).
-
Monitoring: Observe animals daily for clinical signs of toxicity for 14 days. Record body weight daily.
-
Endpoint: The MTD is defined as the highest dose that does not induce significant toxicity (e.g., >20% body weight loss, mortality, or severe clinical signs).[3]
Protocol 2: In-Vivo Efficacy Study of this compound in a Lipopolysaccharide (LPS)-Induced Inflammation Model
-
Animal Model: Use a mouse strain sensitive to LPS-induced inflammation.
-
Group Allocation: Randomly assign animals to a vehicle control group, an LPS + vehicle group, and LPS + this compound treatment groups (at least 3 dose levels below the MTD).
-
Treatment: Pre-treat animals with this compound or vehicle at the selected doses for a specified period before LPS challenge.
-
LPS Challenge: Administer LPS (e.g., via intraperitoneal injection) to induce an inflammatory response.
-
Endpoint Analysis: At a predetermined time point after LPS administration, collect blood and/or tissues to measure inflammatory markers (e.g., TNF-α, IL-6, nitric oxide).
Visualizations
Caption: this compound's proposed anti-inflammatory signaling pathway.
Caption: Experimental workflow for refining this compound dosage.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. noblelifesci.com [noblelifesci.com]
Validation & Comparative
A Comparative Analysis of Thienodolin and Dechlorothienodolin: Potency and Mechanism of Action in Inflammatory Response
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of Thienodolin and its analogue, dechlorothis compound. This document synthesizes available experimental data to highlight differences in their anti-inflammatory potency and underlying molecular mechanisms.
This compound and dechlorothis compound are two related compounds that have been investigated for their anti-inflammatory properties. This guide will delve into a direct comparison of their activities, supported by experimental findings, to provide a clear understanding of their potential as therapeutic agents.
Data Presentation: Quantitative Comparison
Experimental data on the inhibitory effects of this compound and dechlorothis compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells reveals a significant difference in their potency. This compound demonstrates a considerably stronger inhibitory effect compared to its dechlorinated counterpart.[1]
| Compound | IC50 for Nitric Oxide Inhibition (in RAW 264.7 cells) | Reference |
| This compound | 17.2 ± 1.2 μM | [1] |
| Dechlorothis compound | Less potent than this compound (specific IC50 not reported) | [1] |
Mechanism of Action: A Tale of Two Molecules
The more potent activity of this compound has led to a more in-depth investigation of its mechanism of action. Studies have shown that this compound's anti-inflammatory effects are mediated through the modulation of specific signaling pathways. In contrast, detailed mechanistic studies on dechlorothis compound are limited due to its lower potency.[1]
This compound:
This compound exerts its anti-inflammatory effects by suppressing the expression of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels.[1] This suppression is achieved through the inhibition of key transcription factors, namely NF-κB and STAT1. Specifically, this compound blocks the degradation of IκBα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[1] Additionally, it inhibits the phosphorylation of STAT1 at Tyr701.[1] Interestingly, the anti-inflammatory action of this compound does not appear to involve the mitogen-activated protein kinase (MAPK) signaling pathway.[1]
Dechlorothis compound:
While dechlorothis compound also inhibits nitric oxide production in LPS-stimulated RAW 264.7 cells, it is less potent than this compound.[1] The specific molecular mechanisms underlying the anti-inflammatory activity of dechlorothis compound, including its effects on the NF-κB and STAT1 signaling pathways, have not been as extensively studied and reported in the available scientific literature.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the known mechanism of action of this compound and the general experimental workflow used in these studies, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound's inhibitory mechanism on the NF-κB and STAT1 signaling pathways.
Caption: General experimental workflow for comparing this compound and Dechlorothis compound activity.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the comparison of this compound and dechlorothis compound.
Nitric Oxide Inhibition Assay (Griess Assay)
This assay quantifies the amount of nitrite, a stable and soluble breakdown product of nitric oxide, in the cell culture supernatant.
-
Cell Culture: RAW 264.7 murine macrophage cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/mL and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with varying concentrations of this compound or dechlorothis compound for 1-2 hours.
-
Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response and nitric oxide production. A control group without LPS stimulation is also included.
-
Incubation: The plates are incubated for 24 hours.
-
Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Measurement: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of the Griess reagent in a new 96-well plate.
-
Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite. The IC50 value, the concentration of the compound that inhibits 50% of nitric oxide production, is then calculated.
Western Blot Analysis
Western blotting is employed to determine the levels of specific proteins involved in the inflammatory signaling pathways.
-
Cell Lysis: After treatment and stimulation as described above, the RAW 264.7 cells are washed with cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford assay.
-
SDS-PAGE: Equal amounts of protein (typically 20-30 µg) from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., iNOS, phospho-STAT1, IκBα, and a loading control like β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software and normalized to the loading control.
References
Thienodolin's Impact on STAT1 Phosphorylation: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Thienodolin's effect on STAT1 phosphorylation against other known modulators. The information is supported by experimental data and detailed protocols to aid in research and development.
This compound, a natural product isolated from Streptomyces albogriseolus, has demonstrated inhibitory effects on the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at the tyrosine residue 701 (Tyr701). This post-translational modification is a critical step in the Janus kinase (JAK)/STAT signaling pathway, which plays a pivotal role in inflammatory responses, immune regulation, and cell growth. The inhibition of STAT1 phosphorylation by this compound suggests its potential as a modulator of these cellular processes.
Comparative Analysis of STAT1 Phosphorylation Inhibitors
To contextualize the activity of this compound, this guide compares its effects with other well-documented inhibitors of STAT1 phosphorylation: Luteolin, Parthenolide, and Resveratrol. While direct IC50 values for STAT1 phosphorylation inhibition are not uniformly available in the literature for all compounds, the following table summarizes the existing data on their inhibitory activities.
| Compound | Target | Cell Line | Stimulus | Observed Effect | IC50 | Reference |
| This compound | p-STAT1 (Tyr701) | RAW 264.7 | LPS | Inhibition of phosphorylation | Not Reported | [1][2][3] |
| Luteolin | p-STAT1 (Ser727) | N9 Microglia | IFN-γ | Significant reduction in phosphorylation | Not Reported | [4] |
| Parthenolide | STAT1/STAT3 | Various | Cytokines | Inhibition of phosphorylation | Not Reported for STAT1 | [5] |
| Resveratrol | p-STAT1 (Tyr701 & Ser727) | Macrophages | IFN-γ | Inhibition of phosphorylation | Not Reported | [6] |
Note: The IC50 value for this compound on nitric oxide production in LPS-stimulated RAW 264.7 cells is reported as 17.2 ± 1.2 µM, which is an indirect indicator of its anti-inflammatory activity[1][3]. IC50 values for Parthenolide often refer to STAT3 inhibition[7][8].
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical JAK/STAT1 signaling pathway and a typical experimental workflow for assessing the effect of an inhibitor on STAT1 phosphorylation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for Western Blotting and Flow Cytometry to assess STAT1 phosphorylation.
Western Blotting for Phospho-STAT1 (Tyr701)
This protocol is adapted for use with RAW 264.7 murine macrophage cells.
1. Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates and culture until they reach 80-90% confluency.
-
Pre-treat the cells with desired concentrations of this compound or alternative inhibitors for 15 minutes.
-
Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 4 hours[2].
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-STAT1 (Tyr701) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT1 or a housekeeping protein like β-actin or GAPDH[9].
-
Quantify the band intensities using densitometry software.
Flow Cytometry for Intracellular Phospho-STAT1 (Tyr701)
This method allows for the quantitative analysis of STAT1 phosphorylation at a single-cell level[10].
1. Cell Preparation and Treatment:
-
Prepare a single-cell suspension of RAW 264.7 cells.
-
Pre-treat the cells with the inhibitor of interest.
-
Stimulate the cells with LPS as described in the Western Blotting protocol.
2. Fixation and Permeabilization:
-
Fix the cells with a fixation buffer (e.g., 1.5-4% paraformaldehyde) for 10-15 minutes at room temperature.
-
Permeabilize the cells by adding ice-cold methanol and incubating for at least 30 minutes on ice. This step is crucial for allowing the antibody to access intracellular epitopes.
3. Intracellular Staining:
-
Wash the permeabilized cells with staining buffer (e.g., PBS with 1% BSA).
-
Incubate the cells with a fluorochrome-conjugated antibody specific for phospho-STAT1 (Tyr701) for 30-60 minutes at room temperature, protected from light.
-
(Optional) Co-stain with antibodies against cell surface markers to identify specific cell populations.
-
Wash the cells twice with staining buffer.
4. Data Acquisition and Analysis:
-
Resuspend the cells in staining buffer for analysis on a flow cytometer.
-
Acquire data, ensuring to collect a sufficient number of events for statistical analysis.
-
Analyze the data using appropriate flow cytometry software. Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the phospho-STAT1 signal.
Conclusion
This compound presents as a promising inhibitor of STAT1 phosphorylation, a key event in inflammatory signaling. The provided comparative data and detailed experimental protocols offer a foundation for further investigation into its mechanism of action and therapeutic potential. Future studies should aim to determine the precise IC50 value of this compound for STAT1 phosphorylation to allow for a more direct and quantitative comparison with other inhibitors. Researchers are encouraged to utilize the outlined protocols to validate and expand upon these findings.
References
- 1. Suppression of nitric oxide synthase by this compound in lipopolysaccharide-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of Nitric Oxide Synthase by this compound in Lipopolysaccharide-stimulated RAW 264.7 Murine Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apigenin and luteolin modulate microglial activation via inhibition of STAT1-induced CD40 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 6. Resveratrol down-regulates interferon-γ-inducible inflammatory genes in macrophages: molecular mechanism via decreased STAT-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parthenolide Inhibits STAT3 Signaling by Covalently Targeting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Detection of intracellular phosphorylated STAT-1 by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Thienodolin: Specificity and Cross-Reactivity in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the marine-derived compound Thienodolin, focusing on its specificity and potential for cross-reactivity within key cellular signaling pathways. While direct, comprehensive kinase profiling data for this compound is not publicly available, this document synthesizes existing mechanistic data and compares it with the known specificity profiles of other inhibitors targeting similar pathways.
Introduction to this compound
This compound is a novel, sulfur-containing indole alkaloid isolated from a marine sediment-derived Streptomyces sp.[1]. It has demonstrated significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells[1][2]. This inhibitory effect is attributed to its modulation of specific downstream signaling pathways, which will be the focus of this comparative guide.
Mechanistic Specificity of this compound
Current research indicates that this compound's anti-inflammatory effects are mediated through the targeted inhibition of the NF-κB and STAT1 signaling pathways, while notably not affecting the MAPK pathway.
This compound has been shown to suppress the induction of inducible nitric oxide synthase (iNOS) at both the protein and mRNA levels in a dose-dependent manner[2]. This suppression is achieved by:
-
Inhibition of NF-κB Nuclear Translocation: this compound blocks the degradation of IκBα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit[1][2].
-
Inhibition of STAT1 Phosphorylation: The compound inhibits the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at Tyr701[1][2].
Importantly, studies have demonstrated that this compound does not affect the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38 MAPK, ERK1/2, and SAPK/JNK, in LPS-stimulated RAW 264.7 cells[2]. This indicates a degree of specificity in its mechanism of action, distinguishing it from broader inflammatory inhibitors that may target MAPK pathways.
Quantitative Data Summary
The primary quantitative measure of this compound's activity reported in the literature is its IC50 value for the inhibition of nitric oxide production.
| Compound | Assay System | Endpoint | IC50 Value (µM) | Reference |
| This compound | LPS-stimulated RAW 264.7 cells | Nitrite Production | 17.2 | [2] |
| Dechlorothis compound | LPS-stimulated RAW 264.7 cells | Nitrite Production | Less potent than this compound | [2] |
Comparative Analysis with Other Pathway Inhibitors
In the absence of direct kinase-wide profiling of this compound, we can infer its potential for cross-reactivity by comparing its targeted pathways with the known specificity of other inhibitors of NF-κB and STAT1 signaling.
The NF-κB signaling pathway can be inhibited at multiple levels, and the specificity of inhibitors often varies depending on their direct target.
| Inhibitor Class | Direct Target | Known Cross-Reactivity/Off-Targets |
| IKK Inhibitors (e.g., TPCA-1, IMD-0354) | IκB Kinase (IKK) complex | Can exhibit off-target effects on other kinases due to the conserved nature of the ATP-binding site. |
| Proteasome Inhibitors (e.g., Bortezomib) | 26S Proteasome | Broad cellular effects due to the central role of the proteasome in protein degradation. |
| Direct NF-κB Binders (e.g., Helenalin) | p65 subunit | Can react with other proteins containing reactive cysteine residues. |
This compound's mechanism of preventing IκBα degradation suggests it may act upstream of or at the level of the IKK complex or the ubiquitination machinery. A comprehensive kinase screen would be necessary to determine its cross-reactivity with other kinases.
STAT inhibitors often target the SH2 domain, which is responsible for dimerization and activation. The high degree of conservation among STAT family members can lead to cross-reactivity.
| Inhibitor | Target | Known Cross-Reactivity |
| Fludarabine | STAT1 | Also inhibits STAT3. |
| Stattic | STAT3 | Can also inhibit STAT1. |
Given that this compound inhibits STAT1 phosphorylation, it could potentially interact with the upstream Janus kinases (JAKs) or directly with STAT1. Kinase profiling would be essential to determine its selectivity against the JAK family and other STAT-family-related kinases.
Experimental Protocols
Objective: To determine the inhibitory effect of a compound on nitric oxide production in LPS-stimulated macrophages.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Plating: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 15 minutes.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce nitric oxide production.
-
Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent system. The absorbance at 540 nm is measured using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to the LPS-only control, and the IC50 value is determined by non-linear regression analysis.
Objective: To assess the effect of a compound on the phosphorylation and degradation of key signaling proteins.
Methodology:
-
Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with the test compound and LPS as described above for specific time points (e.g., 15-60 minutes for phosphorylation events).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against the proteins of interest (e.g., phospho-p65, IκBα, phospho-STAT1, phospho-p38, β-actin).
-
Secondary Antibody Incubation: The membrane is washed and incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).
Visualizations
Caption: this compound's inhibitory effects on the NF-κB and STAT1 signaling pathways.
References
A Comparative Analysis of the Anti-Inflammatory Properties of Thienodolin and Resveratrol
For Immediate Release
[City, State] – [Date] – In the ongoing search for novel anti-inflammatory agents, a comprehensive comparative guide of Thienodolin and resveratrol has been compiled for researchers, scientists, and professionals in drug development. This guide provides a detailed examination of their mechanisms of action, supported by experimental data, to facilitate an objective assessment of their therapeutic potential.
Executive Summary
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. This report details the anti-inflammatory effects of two compounds: this compound, a marine-derived fungal metabolite, and resveratrol, a well-studied polyphenol found in various plants. While both compounds exhibit significant anti-inflammatory properties, they operate through distinct molecular pathways, offering different strategic advantages for therapeutic development.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the inhibitory concentrations (IC50) of this compound and resveratrol on key inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. This cell line is a widely accepted model for studying inflammatory responses.
| Compound | Inflammatory Marker | IC50 Value (μM) | Cell Line | Reference |
| This compound | Nitric Oxide (NO) | 17.2 ± 1.2 | RAW 264.7 | [1][2] |
| Resveratrol | Interleukin-6 (IL-6) | 17.5 ± 0.7 | RAW 264.7 | [3] |
| Tumor Necrosis Factor-alpha (TNF-α) | 18.9 ± 0.6 | RAW 264.7 | [3] |
Mechanisms of Anti-Inflammatory Action
This compound and resveratrol achieve their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.
This compound primarily targets the NF-κB and STAT1 signaling pathways. It inhibits the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS) at both the messenger RNA (mRNA) and protein levels.[1][2] Notably, this compound does not affect the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2]
Resveratrol , on the other hand, exhibits a broader mechanism of action. It is known to inhibit the NF-κB signaling pathway, similar to this compound.[4][5] However, resveratrol also modulates the MAPK pathway and activates Sirtuin 1 (SIRT1), a protein that plays a crucial role in cellular stress resistance and inflammation.[4][5] This multi-targeted approach allows resveratrol to influence a wider array of inflammatory mediators.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways modulated by this compound and resveratrol.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded in appropriate plates and allowed to adhere overnight. Cells were then pre-treated with various concentrations of this compound or resveratrol for a specified time before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the concentration of nitrite, a stable product of NO, in the cell culture supernatant.
Procedure:
-
After cell treatment and stimulation, 100 µL of the cell culture supernatant was transferred to a new 96-well plate.
-
100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) was added to each well containing the supernatant.
-
The plate was incubated at room temperature for 10-15 minutes, protected from light.
-
The absorbance was measured at 540 nm using a microplate reader.
-
The nitrite concentration was determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation of signaling pathways.
Procedure:
-
Cell Lysis: After treatment, cells were washed with cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., iNOS, p-NF-κB, p-STAT1, β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
Procedure:
-
The concentrations of TNF-α and IL-6 in the cell culture supernatants were measured using commercially available ELISA kits, following the manufacturer's instructions.
-
Briefly, supernatants were added to wells of a microplate pre-coated with a capture antibody specific for the cytokine of interest.
-
After incubation and washing, a detection antibody conjugated to an enzyme was added.
-
A substrate solution was then added, and the resulting color development was proportional to the amount of cytokine present.
-
The reaction was stopped, and the absorbance was measured at a specific wavelength.
-
Cytokine concentrations were determined by comparison with a standard curve.
Conclusion
Both this compound and resveratrol demonstrate potent anti-inflammatory effects, albeit through different molecular mechanisms. This compound presents a more targeted approach by specifically inhibiting the NF-κB and STAT1 pathways. In contrast, resveratrol's broader mechanism, which includes the modulation of MAPKs and activation of SIRT1, may offer advantages in complex inflammatory conditions. The detailed experimental data and protocols provided in this guide are intended to serve as a valuable resource for the scientific community, aiding in the advancement of research and development of novel anti-inflammatory therapeutics.
References
- 1. Suppression of Nitric Oxide Synthase by this compound in Lipopolysaccharide-stimulated RAW 264.7 Murine Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resveratrol-inhibits-cytokine-production-in-lps-stimulated-raw264-7-cells-potentially-through-tlr4-myd88-nf-b-pathway - Ask this paper | Bohrium [bohrium.com]
- 4. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol-Induced Signal Transduction in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
independent validation of Thienodolin's anticancer properties
An Independent Comparative Guide to the Anticancer Potential of Thienodolin
Disclaimer: The following guide is based on publicly available scientific literature. As of late 2025, there are no published independent validation studies demonstrating the direct cytotoxic or antiproliferative effects of this compound on cancer cell lines. The information presented herein focuses on its documented anti-inflammatory properties and compares its mechanism of action to other natural compounds with established anticancer effects that target similar signaling pathways.
Introduction
This compound is a marine-derived natural product isolated from a Streptomyces species, which has garnered interest for its biological activities. Initial research has centered on its potent anti-inflammatory effects, specifically its ability to inhibit the production of nitric oxide (NO). This activity is significant because chronic inflammation is a well-established driver of carcinogenesis. This compound exerts its effect by modulating key signaling pathways, namely Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT1), both of which are critically involved in cancer cell proliferation, survival, and metastasis.
This guide provides an objective comparison of this compound with Luteolin, a widely studied plant flavonoid known for its anticancer properties. Luteolin also targets the NF-κB and STAT pathways, but unlike this compound, its direct effects on cancer cell viability have been extensively documented. By comparing the known mechanism of this compound with the established anticancer profile of Luteolin, this guide aims to provide a framework for researchers, scientists, and drug development professionals to evaluate the potential of this compound as a chemopreventive or anticancer agent and to highlight the necessary future research.
Data Presentation: Comparative Analysis
The following tables summarize the available quantitative data for this compound and compare it with data for the established anticancer agent, Luteolin.
Table 1: Bioactivity Profile of this compound
| Compound | Source | Target Cell Line | Bioassay | IC50 Value | Primary Mechanism |
|---|
| This compound | Streptomyces sp. (from marine sediment) | RAW 264.7 (murine macrophages) | Nitric Oxide Production Inhibition | 17.2 ± 1.2 µM[1] | Inhibition of iNOS expression via suppression of NF-κB and STAT1 activation[1][2] |
Table 2: Selected Anticancer Properties of Luteolin (Comparator)
| Compound | Target Cancer Cell Line | Bioassay | IC50 Value | Observed Effects |
|---|---|---|---|---|
| Luteolin | MDA-MB-231 (Breast Cancer) | Cytotoxicity (MTS Assay) | 41.9 µM[3] | Inhibition of proliferation, induction of apoptosis[3] |
| EC1 / KYSE450 (Esophageal Carcinoma) | Cytotoxicity (CCK-8 Assay) | 20 - 60 µM[4] | Inhibition of proliferation, induction of apoptosis via mitochondrial pathway[4] | |
| MCF-7 (Breast Cancer) | Cytotoxicity | ~20-40 µM | Cell cycle arrest (G1 phase), induction of extrinsic and intrinsic apoptosis[5] |
| | LoVo (Colon Cancer) | Cytotoxicity | 30.5 µM (72h)[6] | Cell cycle arrest at G2/M phase, induction of apoptosis[6] |
Experimental Protocols
To facilitate independent validation and further research, detailed methodologies for key experiments are provided below.
Protocol 1: Nitric Oxide (NO) Production Assay This protocol is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound, 0-50 µM) for 15-30 minutes.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well, except for the negative control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess Reagent System.
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution and incubate for another 10 minutes.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the concentration of nitrite by comparing the absorbance to a sodium nitrite standard curve. Determine the IC50 value of the compound.
Protocol 2: Cell Viability / Cytotoxicity Assay (MTT Assay) This protocol measures the metabolic activity of cells as an indicator of cell viability and is a standard method for screening the cytotoxic potential of anticancer compounds.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Luteolin, 0-100 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Analysis: Express cell viability as a percentage relative to the untreated control cells and calculate the IC50 value.
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins This method is used to detect specific proteins in a sample and is crucial for elucidating the mechanism of action of a compound.
-
Cell Lysis: Treat cells with the compound and/or stimulant (e.g., LPS) for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 15-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-STAT1, anti-IκBα, anti-iNOS, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control.
Mandatory Visualizations
The following diagrams illustrate the known signaling pathway of this compound and a generalized workflow for its independent validation.
Caption: this compound's mechanism of action in LPS-stimulated macrophages.
Caption: Proposed workflow for independent validation of anticancer properties.
Conclusion and Future Directions
The available evidence establishes this compound as a potent inhibitor of the pro-inflammatory NF-κB and STAT1 signaling pathways in macrophages. This mechanism is highly relevant to cancer prevention, as these pathways are frequently dysregulated in various cancers, promoting tumor growth and survival.
However, a direct comparison with established anticancer agents is currently impossible due to a lack of published data on this compound's effects on cancer cell viability, proliferation, or apoptosis. The comparative data on Luteolin, a flavonoid that also targets these pathways, reveals the kind of robust, direct anticancer activity that must be investigated for this compound. Luteolin has been shown to induce cell cycle arrest and apoptosis across multiple cancer cell lines with IC50 values in the micromolar range.
Therefore, the following steps are critical for the independent validation and future development of this compound as a potential anticancer agent:
-
In Vitro Screening: this compound must be systematically tested against a panel of human cancer cell lines to determine its cytotoxic and antiproliferative IC50 values.
-
Mechanism of Action in Cancer Cells: Studies should confirm whether the inhibition of NF-κB and STAT1 signaling by this compound occurs in cancer cells and leads to downstream effects like cell cycle arrest and apoptosis.
-
Comparative Studies: Direct, head-to-head studies comparing the potency and efficacy of this compound with standard chemotherapeutic agents or other pathway inhibitors are necessary.
References
- 1. Marine Natural Products as Anticancer Agents 3.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marine natural products as a source of novel anticancer drugs: an updated review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Luteolin inhibits cell cycle progression and induces apoptosis of breast cancer cells through downregulation of human telomerase reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luteolin inhibits cell proliferation and induces cell apoptosis via down-regulation of mitochondrial membrane potential in esophageal carcinoma cells EC1 and KYSE450 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luteolin induces cell cycle arrest and apoptosis through extrinsic and intrinsic signaling pathways in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Oncology Guide: Efficacy of Indole Derivatives versus Luteolin in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast array of natural and synthetic compounds. Among these, indole derivatives and the flavonoid luteolin have emerged as promising candidates, demonstrating significant cytotoxic and antiproliferative effects across various cancer types. This guide provides an objective comparison of the efficacy of these two compound classes, supported by experimental data, detailed methodologies, and visual representations of their molecular mechanisms to aid in research and development efforts.
Comparative Efficacy: Indole Derivatives vs. Luteolin
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various indole derivatives and luteolin in different cancer cell lines, providing a quantitative comparison of their cytotoxic potential. Lower IC50 values indicate greater potency.
Table 1: Anticancer Activity of Indole Derivatives
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Indole-3-carbinol (I3C) | Colon Cancer Cells | Colon Cancer | 200-300 | [1] |
| (3-Chloroacetyl)-indole (3CAI) | HCT116 | Colon Cancer | <10 | [1] |
| W24 (3-amino-1H-indazole derivative) | HGC-27 | Gastric Cancer | 0.43-3.88 | [2] |
| Compound 10b (Indole derivative) | A549 | Lung Cancer | 0.12 | [3] |
| Compound 10b (Indole derivative) | K562 | Leukemia | 0.01 | [3] |
| Bisindole (Compound 30) | HepG2 | Liver Cancer | 7.37 | [4] |
| Monoindole (Compound 4) | MOLT-3 | Leukemia | 46.23 | [4] |
| Indole-based Bcl-2 Inhibitor (U1-6 series) | MDA-MB-231 | Breast Cancer | Varies | [5] |
| Indole-based Bcl-2 Inhibitor (U1-6 series) | MCF-7 | Breast Cancer | Varies | [5] |
| Indole-based Bcl-2 Inhibitor (U1-6 series) | A549 | Lung Cancer | Varies | [5] |
| Indole-sulfonamide (Series H and I) | HepG2 | Liver Cancer | 7.37–26.00 | [4] |
| 2-(thiophen-2-yl)-1H-indole derivatives | HCT-116 | Colon Cancer | 7.1-11.9 | [6] |
Table 2: Anticancer Activity of Luteolin
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Hela | Cervical Cancer | >30 (Cisplatin), 3 (with 5µM Luteolin) | [7] |
| MGC-803 | Gastric Cancer | Varies (with Cisplatin) | [7] |
| HepG2 | Liver Cancer | Varies (with Cisplatin) | [7] |
| A549 | Lung Cancer | >100 (Bleomycin), ~10 (with 10µM Luteolin) | [7] |
| A549 | Non-Small Cell Lung Cancer | 41.59 (24h), 27.12 (48h), 24.53 (72h) | [8] |
| H460 | Non-Small Cell Lung Cancer | 48.47 (24h), 18.93 (48h), 20.76 (72h) | [8] |
| MDA-MB-231 | Breast Cancer | 20-40 | [9] |
| MCF-7 | Breast Cancer | 3.10 µg/ml | [10] |
| HepG2 | Liver Cancer | 6.11 µg/ml | [10] |
| HCT-116 | Colon Cancer | No activity | [10] |
| BGC-823 | Gastric Cancer | 20-60 | [11] |
| HT-29 | Colon Cancer | Varies | [12] |
Experimental Protocols
Detailed methodologies for key assays cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[13][14][15][16]
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (indole derivatives or luteolin) and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Apoptosis (Annexin V-FITC/PI) Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[17][18][19][20][21]
Materials:
-
Flow cytometer
-
Cancer cell lines
-
Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Induce apoptosis in cells by treating them with the test compounds for a specified duration.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle (Propidium Iodide) Analysis
This method utilizes propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[22][23][24][25]
Materials:
-
Flow cytometer
-
Cancer cell lines
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by slowly adding ice-cold 70% ethanol while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution, which includes RNase A to degrade RNA and ensure specific DNA staining.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Mechanisms of Action
The anticancer effects of indole derivatives and luteolin are mediated through the modulation of distinct signaling pathways, leading to the inhibition of cell proliferation, and induction of apoptosis.
Indole Derivatives: Targeting the PI3K/Akt Pathway
Many indole derivatives exert their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell survival, growth, and proliferation.[1][2][26][27][28]
Caption: Indole derivatives inhibit the PI3K/Akt pathway, leading to decreased cell proliferation and survival.
Luteolin: Modulating the MAPK Signaling Pathway
Luteolin has been shown to induce apoptosis and inhibit cell growth by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular responses to a variety of stimuli.[11][12][29][30][31]
Caption: Luteolin modulates the MAPK signaling pathway, resulting in the inhibition of cell proliferation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the anticancer efficacy of a test compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [Effect of Luteolin and its combination with chemotherapeutic drugs on cytotoxicity of cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential effects of luteolin and its glycosides on invasion and apoptosis in MDA-MB-231 triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 11. Luteolin induces apoptosis in vitro through suppressing the MAPK and PI3K signaling pathways in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. bosterbio.com [bosterbio.com]
- 20. kumc.edu [kumc.edu]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. vet.cornell.edu [vet.cornell.edu]
- 24. ucl.ac.uk [ucl.ac.uk]
- 25. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 26. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benthamdirect.com [benthamdirect.com]
- 28. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Molecular targets of luteolin in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. The multifaceted anticancer potential of luteolin: involvement of NF-κB, AMPK/mTOR, PI3K/Akt, MAPK, and Wnt/β-catenin pathways | springermedicine.com [springermedicine.com]
A Head-to-Head Comparison of Thienodolin and Luteolin as Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of the anti-inflammatory properties of Thienodolin and luteolin. By presenting quantitative data, experimental methodologies, and mechanistic insights, this document aims to inform research and development efforts in the field of inflammation therapeutics.
Quantitative Assessment of Anti-Inflammatory Activity
The following table summarizes the in vitro efficacy of this compound and luteolin in inhibiting key inflammatory mediators. The data is primarily derived from studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, a standard model for assessing anti-inflammatory potential.
| Parameter | This compound | Luteolin | Reference Cell Line |
| NO Production Inhibition (IC50) | 17.2 ± 1.2 µM[1] | Concentration-dependent inhibition observed, specific IC50 not provided in a directly comparable study. | RAW 264.7 |
| iNOS Expression | Dose-dependent suppression of protein and mRNA levels[1] | Dose-dependent inhibition of protein and mRNA expression[2][3] | RAW 264.7[1][2][3] |
| COX-2 Expression | Not explicitly reported | Dose-dependent inhibition of protein and mRNA expression[2][3] | RAW 264.7[2][3] |
| TNF-α Production | Not explicitly reported | Significant inhibition at 2 µM[4] and 25 µM[2] | RAW 264.7[2][4] |
| IL-6 Production | Not explicitly reported | Significant inhibition at 2 µM[4] and in a dose-dependent manner (5-25 µM)[2] | RAW 264.7[2][4] |
| IL-1β Production | Not explicitly reported | Significant inhibition at 4 µM and 20 µM | RAW 264.7 |
Mechanisms of Action: A Comparative Overview
Both this compound and luteolin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. However, their specific targets within these pathways appear to differ.
This compound has been shown to inhibit the inflammatory response by:
-
Blocking the degradation of IκBα, which consequently prevents the nuclear translocation of the NF-κB p65 subunit[1].
-
Inhibiting the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at Tyr701[1].
-
Notably, this compound did not affect the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, ERK1/2, and JNK[1].
Luteolin demonstrates a broader mechanism of action, impacting multiple signaling cascades:
-
It inhibits the NF-κB pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of p65[2].
-
Luteolin also downregulates the MAPK signaling pathway, affecting the phosphorylation of ERK, JNK, and p38 proteins.
-
Furthermore, it has been shown to suppress the JAK/STAT pathway, contributing to its anti-inflammatory effects[5][6][7].
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and luteolin.
Caption: this compound's anti-inflammatory mechanism.
Caption: Luteolin's multi-pathway anti-inflammatory action.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and luteolin.
In Vitro Anti-Inflammatory Assays in RAW 264.7 Macrophages
Caption: Workflow for in vitro anti-inflammatory assays.
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Cells are seeded in appropriate well plates (e.g., 96-well for NO assay, 24-well for ELISA, 6-well for Western blot and qPCR) and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound or luteolin for a specified time (e.g., 15-30 minutes) before stimulation[1][2].
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL[1][2][4].
2. Nitric Oxide (NO) Production Assay (Griess Assay):
-
Principle: Measures the concentration of nitrite, a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
After the incubation period (typically 18-24 hours post-LPS stimulation), collect the cell culture supernatant[1].
-
Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
3. Cytokine Measurement (ELISA):
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Collect cell culture supernatant at a specified time point (e.g., 8 hours for TNF-α and IL-6) after LPS stimulation[2].
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate to produce a colorimetric signal.
-
Measure the absorbance and calculate the cytokine concentration based on a standard curve.
-
4. Protein Expression Analysis (Western Blot):
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, IκBα, p65, p-STAT1, p-MAPKs) in cell lysates.
-
Procedure:
-
Lyse the cells at the desired time point after treatment and stimulation.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
5. mRNA Expression Analysis (RT-qPCR):
-
Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the relative expression levels of target genes (e.g., iNOS, COX-2, TNF-α, IL-6).
-
Procedure:
-
Isolate total RNA from the treated and stimulated cells.
-
Reverse transcribe the RNA into complementary DNA (cDNA).
-
Perform qPCR using specific primers for the target genes and a reference gene (e.g., GAPDH).
-
Analyze the amplification data to determine the relative fold change in gene expression using the ΔΔCt method.
-
Conclusion
Both this compound and luteolin demonstrate significant anti-inflammatory properties in vitro. This compound appears to act through a more targeted mechanism, primarily inhibiting the NF-κB and STAT1 pathways. In contrast, luteolin exhibits a broader spectrum of activity, modulating the NF-κB, MAPK, and JAK-STAT signaling cascades. The provided quantitative data, while not always directly comparable due to variations in experimental conditions, suggests that both compounds are potent inhibitors of inflammatory mediators. Further head-to-head studies under identical experimental conditions are warranted to definitively establish their comparative efficacy and to further elucidate their therapeutic potential for the treatment of inflammatory diseases.
References
- 1. Suppression of Nitric Oxide Synthase by this compound in Lipopolysaccharide-stimulated RAW 264.7 Murine Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Luteolin alleviates NLRP3 inflammasome activation and directs macrophage polarization in lipopolysaccharide-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Luteolin attenuates experimental dry eye disease via dual modulation of macrophage JAK-STAT signaling and corneal epithelial MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of luteolin in neurodegenerative disorders: targeting Nrf2, NFĸB, MAPK, and JAK-STAT pathways to combat neuroinflammation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Thienodolin's Gene Expression Effects: A Comparative Guide to Reproducibility and Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Thienodolin's effects on gene expression with alternative compounds. We delve into the available experimental data, provide detailed protocols for replication, and visualize the key signaling pathways.
This compound, a natural product isolated from a marine-derived Streptomyces species, has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS) expression in macrophage cell lines. Its mechanism of action involves the suppression of key inflammatory signaling pathways, making it a compound of interest for anti-inflammatory and cancer chemoprevention research. However, the reproducibility of its effects is a critical consideration for its potential as a therapeutic agent. This guide aims to provide an objective overview of the reported effects of this compound on gene expression, compare it with other compounds targeting similar pathways, and provide the necessary details for researchers to attempt to reproduce and validate these findings.
Comparative Analysis of iNOS Inhibition
This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells with an IC50 of 17.2 ± 1.2 μM.[1][2] This effect is attributed to the dose-dependent suppression of iNOS at both the mRNA and protein levels.[1][2][3] To provide a context for these findings, the following table compares this compound's activity with other compounds known to inhibit iNOS expression through similar mechanisms.
| Compound | Cell Line | Stimulant | IC50 for NO Inhibition (μM) | Effect on iNOS mRNA | Effect on iNOS Protein | Targeted Pathway(s) | Reference |
| This compound | RAW 264.7 | LPS | 17.2 ± 1.2 | Suppressed | Suppressed | NF-κB, STAT1 | [1][3] |
| Oroxylin A | BV-2 | LPS | 10-100 (dose-dependent inhibition) | Suppressed | Suppressed | STAT1 | [4] |
| Andrographolide | RAW 264.7 | LPS + IFN-γ | 17.4 ± 1.1 | No significant effect | Reduced | Post-transcriptional | [5] |
| Oenothein B | RAW 264.7 | LPS, TLR2 & TLR4 agonists | 10-60 μg/mL (dose-dependent inhibition) | Reduced | Reduced | NF-κB | [6] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions between studies.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the experimental setup for assessing the effects of this compound, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: this compound's inhibitory effect on the iNOS signaling pathway.
Caption: Experimental workflow for assessing this compound's effect on iNOS expression.
Experimental Protocols
To facilitate the reproducibility of the findings, detailed experimental protocols based on the available literature are provided below.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cells.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for NO measurement) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for 15 minutes.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Western Blot Analysis for iNOS Protein Expression
-
Following an 18-hour incubation with this compound and LPS, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a Bradford or BCA assay.
-
Separate equal amounts of protein (e.g., 15 µg) by SDS-PAGE on a 9% polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against iNOS overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
RT-PCR for iNOS mRNA Expression
-
After a 5-hour incubation with this compound and LPS, extract total RNA from the cells using a suitable RNA isolation kit.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme.
-
Perform polymerase chain reaction (PCR) using specific primers for iNOS and a housekeeping gene (e.g., β-actin).
-
Analyze the PCR products by agarose gel electrophoresis.
Reproducibility and Future Directions
The primary study on this compound's effect on iNOS gene expression provides a solid foundation for its potential as an anti-inflammatory agent.[1][3] However, to the best of our knowledge, there are no independent published studies that have explicitly aimed to reproduce these findings. The lack of replication studies is a significant gap in the literature and a crucial consideration for any further development of this compound.
Researchers are encouraged to use the protocols outlined in this guide to independently verify the reported effects of this compound on the NF-κB and STAT1 signaling pathways and subsequent iNOS expression. Such studies are essential to validate the initial findings and to build a more robust understanding of this compound's therapeutic potential. Future research should also focus on in vivo studies to determine the efficacy and safety of this compound in animal models of inflammation.
References
- 1. Suppression of nitric oxide synthase by this compound in lipopolysaccharide-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suppression of Nitric Oxide Synthase by this compound in Lipopolysaccharide-stimulated RAW 264.7 Murine Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT1 mediates oroxylin a inhibition of iNOS and pro-inflammatory cytokines expression in microglial BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of NF-κB-dependent cytokine and inducible nitric oxide synthesis by the macrocyclic ellagitannin oenothein B in TLR-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
